molecular formula C9H6BrFO2 B1445362 3-(4-Bromo-3-fluorophenyl)acrylic acid CAS No. 923266-17-5

3-(4-Bromo-3-fluorophenyl)acrylic acid

Cat. No.: B1445362
CAS No.: 923266-17-5
M. Wt: 245.04 g/mol
InChI Key: LHHBEQSDZPKXEI-DUXPYHPUSA-N
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Description

3-(4-Bromo-3-fluorophenyl)acrylic acid is a useful research compound. Its molecular formula is C9H6BrFO2 and its molecular weight is 245.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromo-3-fluorophenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-3-fluorophenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(4-bromo-3-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHBEQSDZPKXEI-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Bromo-3-fluorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromo-3-fluorophenyl)acrylic acid, a halogenated derivative of cinnamic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science. The unique substitution pattern on the phenyl ring—a bromine atom at the para-position and a fluorine atom at the meta-position—is anticipated to confer distinct physicochemical properties that are critical for its behavior in biological systems and its utility as a synthetic building block. In drug discovery, properties such as solubility, acidity (pKa), and stability are paramount as they directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the predicted physicochemical properties of 3-(4-Bromo-3-fluorophenyl)acrylic acid, outlines detailed experimental protocols for their determination, and discusses its probable synthetic routes and stability profile.

Predicted Physicochemical Properties

Given the novelty of 3-(4-Bromo-3-fluorophenyl)acrylic acid, extensive experimental data is not yet available in the public domain. However, by analyzing structurally similar compounds, we can establish a reliable predictive profile. The electronic effects of the halogen substituents are key to these predictions: fluorine is a strongly electronegative atom that exerts a powerful inductive electron-withdrawing effect, while bromine is less electronegative but larger and more polarizable.

PropertyPredicted Value/RangeRationale and Comparative Analysis
Molecular Formula C₉H₆BrFO₂Based on its chemical structure.
Molecular Weight 245.05 g/mol Calculated from the atomic weights of its constituent atoms.
Melting Point 200 - 220 °CExpected to be a crystalline solid with a relatively high melting point, influenced by the molecular symmetry and intermolecular halogen bonding. This is comparable to 3-(4-fluorophenyl)acrylic acid (209-210°C).
Boiling Point > 300 °CA high boiling point is anticipated due to the molecular weight and polar nature of the molecule.
Aqueous Solubility Poorly solubleThe presence of the hydrophobic bromofluorophenyl group will likely result in low water solubility. The acrylic acid moiety provides some polarity, but overall, the molecule is expected to be lipophilic.
pKa 4.0 - 4.5The electron-withdrawing effects of both bromine and fluorine will increase the acidity of the carboxylic acid group compared to unsubstituted cinnamic acid (pKa ≈ 4.4).
LogP 2.5 - 3.5The octanol-water partition coefficient is predicted to be in this range, indicating a lipophilic character favorable for membrane permeability. This is in line with the LogP of 3-(4-bromophenyl)acrylic acid (LogP ≈ 2.55).[1]

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, a series of standardized experiments are necessary. The following protocols are designed to provide accurate and reproducible data.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Profiling cluster_stability Stability Assessment Synthesis Synthesis of Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure MeltingPoint Melting Point Determination Structure->MeltingPoint Solubility Aqueous Solubility Assay Structure->Solubility pKa pKa Determination Structure->pKa LogP LogP Measurement Structure->LogP ForcedDeg Forced Degradation Studies Structure->ForcedDeg Photostability Photostability Testing Structure->Photostability

Caption: Experimental workflow for the synthesis, purification, and comprehensive physicochemical and stability profiling of a novel chemical entity.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound.

Methodology:

  • A small amount of the crystalline 3-(4-Bromo-3-fluorophenyl)acrylic acid is placed in a capillary tube.

  • The capillary tube is inserted into a calibrated melting point apparatus.

  • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[2]

Methodology:

  • An excess amount of 3-(4-Bromo-3-fluorophenyl)acrylic acid is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered through a 0.22 µm filter to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

  • A standard calibration curve of the compound is used to determine the concentration from the HPLC peak area.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant of an acidic or basic compound.

Methodology:

  • A known amount of 3-(4-Bromo-3-fluorophenyl)acrylic acid is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized. For more complex cases or for higher throughput, UV-spectrophotometric or capillary electrophoresis methods can also be employed.[4]

Synthesis and Chemical Stability

Probable Synthetic Route

Substituted cinnamic acids are commonly synthesized via the Perkin reaction or the Heck reaction .

  • Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[5][6] For 3-(4-Bromo-3-fluorophenyl)acrylic acid, the starting material would be 3-bromo-4-fluorobenzaldehyde, which can be synthesized from 4-fluorobenzaldehyde.[7] This would be reacted with acetic anhydride and a weak base like sodium acetate.[8]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction provides an alternative route, coupling an aryl halide with an alkene.[9][10] In this case, 1-bromo-4-iodo-2-fluorobenzene could be reacted with acrylic acid in the presence of a palladium catalyst and a base.

Chemical Stability and Potential Degradation Pathways

The stability of 3-(4-Bromo-3-fluorophenyl)acrylic acid is a critical parameter for its storage and formulation. As an acrylic acid derivative, it is susceptible to several degradation pathways.

  • Photodegradation: The aromatic ring and the conjugated double bond are chromophores that can absorb UV light, potentially leading to photo-oxidation or isomerization of the double bond.[11] Halogenated aromatic compounds can also undergo photolytic dehalogenation. The presence of both bromine and fluorine may influence the photostability.[12]

  • Oxidative Degradation: The acrylic double bond is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or cleavage of the carbon-carbon double bond.[13][14] The electron-withdrawing nature of the substituted phenyl ring may influence the reactivity of the double bond towards oxidation.

  • Hydrolytic Stability: While the carboxylic acid itself is stable to hydrolysis, ester derivatives of this compound would be susceptible to hydrolysis, especially under acidic or basic conditions. The stability of the carbon-fluorine and carbon-bromine bonds to hydrolysis under physiological conditions is generally high.[15]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group can occur. Polymerization of the acrylic moiety is also a possibility under thermal stress.[11]

Potential Degradation Pathway: Photo-oxidation

G Compound 3-(4-Bromo-3-fluorophenyl)acrylic acid Radical Excited State / Radical Intermediate Compound->Radical hν (UV light), O₂ Epoxide Epoxide Derivative Radical->Epoxide Oxidation Aldehyde 3-Bromo-4-fluorobenzaldehyde Radical->Aldehyde Double Bond Cleavage Glyoxylic Bromo-fluoro-phenyl glyoxylic acid Epoxide->Glyoxylic Further Oxidation

Caption: A simplified potential photo-oxidative degradation pathway for 3-(4-Bromo-3-fluorophenyl)acrylic acid.

Conclusion

3-(4-Bromo-3-fluorophenyl)acrylic acid is a compound with significant potential, and a thorough understanding of its physicochemical properties is essential for its successful application in research and development. This guide has provided a predictive profile of its key properties based on the analysis of structurally related molecules. Furthermore, it has outlined robust experimental protocols for the empirical determination of these properties, ensuring scientific rigor. The discussion on its probable synthesis and potential degradation pathways offers valuable insights for its handling, storage, and formulation. As research on this and similar molecules progresses, the experimental validation of these predicted properties will be crucial for unlocking their full therapeutic or technological potential.

References

  • Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers | Macromolecules - ACS Publications. (2023-04-19). Retrieved from [Link]

  • synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace. Retrieved from [Link]

  • Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography - PMC - PubMed Central. (2021-06-23). Retrieved from [Link]

  • Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - NIH. (2021-10-15). Retrieved from [Link]

  • Perkin reaction - Wikipedia. Retrieved from [Link]

  • oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis - Johnson Matthey Technology Review. (1999-10-01). Retrieved from [Link]

  • Oxidative and photooxidative degradation of poly(acrylic acid) - ResearchGate. (2025-08-05). Retrieved from [Link]

  • Effect of Anionic Comonomers on the Hydrolytic Stability of Polyacrylamides at High Temperatures in Alkaline Solution - ACS Publications. (1989-07-10). Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • What are the stability characteristics of cinnamic derivatives? - Blog. (2025-10-29). Retrieved from [Link]

  • Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers - American Chemical Society. (2025-12-05). Retrieved from [Link]

  • STUDY ON ACRYLIC PAINT DEGRADING ACTIVITY AND ITS EFFECT IN ENVIRONMENT - Jetir.Org. Retrieved from [Link]

  • Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

  • Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films - MDPI. Retrieved from [Link]

  • Electrochemical degradation of acrylic acid using Ti/Ta2O5–IrO2 electrode - PMC - NIH. Retrieved from [Link]

  • Acrylic acid - Wikipedia. Retrieved from [Link]

  • (PDF) Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - ResearchGate. (2021-01-11). Retrieved from [Link]

  • 2-Benzamido-3-(4-bromophenyl) acrylic acid - PMC - NIH. Retrieved from [Link]

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents.
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  • Recent advances in oxidative degradation of plastics - RSC Publishing. (2024-06-17). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Retrieved from [Link]

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  • Solubility estimation and rapid structural characterization of small molecule drugs in polymers - Purdue e-Pubs. Retrieved from [Link]

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  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. Retrieved from [Link]

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Sources

An In-depth Technical Guide to Determining the Solubility of 3-(4-Bromo-3-fluorophenyl)acrylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 3-(4-Bromo-3-fluorophenyl)acrylic acid in various organic solvents. The principles and methodologies detailed herein are grounded in established scientific practices to ensure accuracy and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 3-(4-Bromo-3-fluorophenyl)acrylic acid, understanding its solubility profile is paramount for several reasons:

  • Bioavailability: Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug.

  • Formulation Development: Solubility data is crucial for designing appropriate dosage forms, such as oral solutions, suspensions, or intravenous formulations.

  • Purification and Crystallization: The synthesis and purification of APIs often rely on differential solubility in various solvents.[1]

  • Toxicology Studies: Accurate dosing in preclinical toxicology studies requires knowledge of the compound's solubility in relevant vehicle solvents.

3-(4-Bromo-3-fluorophenyl)acrylic acid is a substituted cinnamic acid derivative with potential applications in organic synthesis and pharmaceutical research.[2] Its structure, containing a halogenated phenyl ring and a carboxylic acid moiety, suggests a nuanced solubility behavior that warrants a thorough investigation.

Theoretical Framework: Predicting and Understanding Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[3] A more rigorous understanding requires consideration of the intermolecular forces between the solute (3-(4-Bromo-3-fluorophenyl)acrylic acid) and the solvent.

Molecular Structure and Polarity

The molecular structure of 3-(4-Bromo-3-fluorophenyl)acrylic acid imparts both polar and non-polar characteristics:

  • Polar Groups: The carboxylic acid (-COOH) group is highly polar and capable of forming hydrogen bonds.

  • Non-Polar Groups: The bromofluorophenyl ring is largely non-polar and contributes to the molecule's hydrophobicity.

The interplay of these groups will govern its solubility in different solvents. For instance, a structurally similar compound, (E)-3-(3-fluorophenyl)acrylic acid, is known to be soluble in polar organic solvents.[4]

Solvent Properties and their Influence

The choice of solvent is critical. Key solvent properties to consider include:

  • Polarity: Polar solvents (e.g., alcohols, ketones) will interact favorably with the carboxylic acid group.

  • Hydrogen Bonding Capacity: Protic solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, enhancing solubility. Aprotic polar solvents (e.g., acetone, ethyl acetate) can only act as hydrogen bond acceptors.

  • Dielectric Constant: Solvents with a high dielectric constant can better solvate ions, which can be relevant if the carboxylic acid deprotonates.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium or thermodynamic solubility is the shake-flask method.[5][6][7] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to determine the true thermodynamic solubility, which represents the saturation point of the solution at equilibrium.[8][9] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution.

Experimental Workflow Diagram

G A Weigh excess 3-(4-bromo-3-fluorophenyl)acrylic acid B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25 °C) for a set time (e.g., 24-48 hours) B->C D Allow undissolved solid to sediment C->D E Filter or centrifuge to obtain a clear, saturated solution D->E F Prepare a dilution series of the saturated solution E->F G Quantify concentration using a suitable analytical method (e.g., HPLC-UV) F->G H Calculate solubility (e.g., in mg/mL or mol/L) G->H

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

  • 3-(4-Bromo-3-fluorophenyl)acrylic acid (solid)

  • Selected organic solvents (HPLC grade or higher)[10]

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of 3-(4-Bromo-3-fluorophenyl)acrylic acid to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.[5][11]

    • Record the weight of the compound added.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[7][12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a constant concentration.[5]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, either:

      • Centrifuge the sample at high speed and collect the clear supernatant.

      • Filter the supernatant through a chemically compatible syringe filter (e.g., PTFE for most organic solvents).

  • Quantification:

    • Prepare a series of dilutions of the clear, saturated solution using the same solvent.

    • Quantify the concentration of 3-(4-Bromo-3-fluorophenyl)acrylic acid in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using known concentrations of the compound.

    • Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Predicted and Experimentally Determined Solubility of 3-(4-Bromo-3-fluorophenyl)acrylic acid

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Alcohols MethanolHighTo be determined
EthanolHighTo be determined
IsopropanolModerateTo be determined
Ketones AcetoneHighTo be determined
Methyl Ethyl KetoneModerateTo be determined
Esters Ethyl AcetateModerateTo be determined
Ethers Tetrahydrofuran (THF)ModerateTo be determined
Diethyl EtherLowTo be determined
Hydrocarbons TolueneVery LowTo be determined
HeptaneInsolubleTo be determined

Note: Predicted solubility is based on the principles of "like dissolves like" and the molecular structure of the compound.

Factors Influencing Solubility and Troubleshooting

Several factors can influence the accuracy of solubility measurements.

  • Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant temperature during the experiment is crucial.[6]

  • pH (for aqueous solutions): As a carboxylic acid, the solubility of 3-(4-Bromo-3-fluorophenyl)acrylic acid in aqueous solutions will be highly pH-dependent.[13] In acidic conditions, it will be in its less soluble neutral form, while in basic conditions, it will form a more soluble salt.

  • Polymorphism: The crystalline form of the solid can affect its solubility.[9] It is important to characterize the solid form used in the experiment.

  • Purity of the Compound and Solvent: Impurities can alter the measured solubility. High-purity reagents should be used.

Safety Considerations

When handling 3-(4-Bromo-3-fluorophenyl)acrylic acid and organic solvents, it is essential to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for the compound and each solvent before use. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This guide has outlined a robust methodology for determining the solubility of 3-(4-Bromo-3-fluorophenyl)acrylic acid in organic solvents. By combining a sound theoretical understanding with a meticulous experimental approach, researchers can generate high-quality, reliable solubility data. This information is invaluable for advancing the development of new chemical entities and pharmaceutical products.

References

  • Babu, A. R., & Sathigari, S. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Available at: [Link]

  • Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid. Retrieved from [Link]

  • Kovács, A., Völgyi, G., & Takács-Novák, K. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1081-1088. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • LookChem. (n.d.). 3-(4-BroMo-3-fluorophenyl)acrylic acid. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Bergström, C. A., & Avdeef, A. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. ADMET & DMPK, 1(1), 1-19. Available at: [Link]

  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromo-3-fluorophenyl)acrylic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for polymerization. The precise structural elucidation of such molecules is paramount for understanding their function and for quality control in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful analytical techniques for the unambiguous determination of molecular structure in solution. This guide provides a detailed technical analysis of the ¹H NMR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid, offering insights into spectral prediction, experimental protocols, and data interpretation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid is expected to show distinct signals corresponding to the aromatic, vinylic, and carboxylic acid protons. The chemical shifts and multiplicities of these signals are influenced by the electronic effects of the substituents on the phenyl ring and the geometry of the acrylic acid moiety.

The Aromatic Region (δ 7.0 - 8.5 ppm)

The 3,4-disubstituted phenyl ring gives rise to a complex splitting pattern for the three aromatic protons due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The chemical shifts can be predicted by considering the spectrum of a closely related compound, 3-bromo-4-fluorobenzoic acid, which shows signals at approximately 8.34, 8.07, and 7.23 ppm. The acrylic acid substituent will have a similar electronic effect to a carboxylic acid group.

  • H-2: This proton is ortho to the bromine and meta to the acrylic acid group. It is expected to be the most deshielded aromatic proton due to the additive deshielding effects of the adjacent electron-withdrawing bromine and the carbonyl group. It will likely appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine atom.

  • H-5: This proton is ortho to the fluorine and meta to the bromine. It will be significantly influenced by the strong ortho H-F coupling and will also show a smaller meta coupling to H-6. It is expected to appear as a doublet of doublets (dd).

  • H-6: This proton is meta to both the bromine and the fluorine. It will exhibit a larger ortho coupling to H-5 and a smaller meta coupling to H-2. It will likely appear as a triplet-like signal, which is technically a doublet of doublets with similar coupling constants.

The Vinylic Region (δ 6.0 - 8.0 ppm)

The two vinylic protons of the acrylic acid moiety will appear as doublets due to their coupling to each other. The magnitude of the coupling constant (³JHH) is indicative of the stereochemistry around the double bond. For the trans isomer, which is typically more stable, a large coupling constant of approximately 16 Hz is expected.

  • H-α (proton on the carbon adjacent to the carbonyl group): This proton is deshielded by the adjacent carbonyl group and will appear at a higher chemical shift than H-β.

  • H-β (proton on the carbon adjacent to the aromatic ring): This proton is deshielded by the aromatic ring and will appear at a lower chemical shift than H-α.

The Carboxylic Acid Proton (δ > 10 ppm)

The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a chemical shift typically greater than 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange with residual water in the solvent.

Summary of Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
COOH> 10br s-
H-2~ 8.3dd³J(H2-H6) ≈ 2-3 Hz, ⁴J(H2-F) ≈ 4-6 Hz
H-5~ 7.3dd³J(H5-H6) ≈ 8-9 Hz, ³J(H5-F) ≈ 8-10 Hz
H-6~ 7.7t (dd)³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-F) ≈ 6-8 Hz
H-α~ 7.6d³J(Hα-Hβ) ≈ 16 Hz
H-β~ 6.5d³J(Hβ-Hα) ≈ 16 Hz

Visualization of Molecular Structure and Coupling

To better understand the relationships between the protons and the origin of the splitting patterns, the following diagrams are provided.

Figure 1: Molecular structure of 3-(4-Bromo-3-fluorophenyl)acrylic acid with proton numbering.

Figure 2: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling interactions.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a robust, self-validating protocol for obtaining a high-quality ¹H NMR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid 3-(4-Bromo-3-fluorophenyl)acrylic acid into a clean, dry vial.[1][2] For a higher signal-to-noise ratio, especially for less sensitive nuclei like ¹³C, a larger sample size of 20-50 mg may be used, though this can lead to line broadening in the ¹H spectrum.[1]

  • Solvent Selection: Choose a suitable deuterated solvent. Common choices for compounds of this type include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD).[1][3] The choice of solvent can affect the chemical shifts, particularly for the carboxylic acid proton.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1][2] Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied.

  • Filtration (if necessary): If any solid particles remain, filter the solution into a clean NMR tube through a Pasteur pipette with a small plug of glass wool.[4] Do not use cotton wool as it can introduce impurities.[4]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 4 and 5 cm.[4]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[1] Typically, the deuterated solvent contains a small amount of TMS. If not, a very small amount (a few microliters of a dilute solution) should be added.

II. NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's sample holder.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment Type: A standard 1D proton experiment.

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Spectral Width (SW): A spectral width of at least 12 ppm is recommended to ensure all signals, including the carboxylic acid proton, are observed.

  • Initiate Acquisition: Start the NMR experiment.

III. Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the signal of the internal standard (TMS at 0.00 ppm).

  • Integration: The relative areas under each peak are integrated to determine the relative number of protons giving rise to each signal.

  • Peak Picking: The exact chemical shifts of all peaks are determined.

Conclusion

The ¹H NMR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid provides a wealth of structural information. A thorough understanding of chemical shifts, coupling constants, and the influence of substituents allows for a confident and accurate interpretation of the spectrum. The provided protocol for sample preparation and data acquisition outlines a reliable method for obtaining high-quality data, which is essential for researchers in the fields of chemistry and drug development. By combining predictive analysis with careful experimental technique, ¹H NMR spectroscopy serves as an indispensable tool for the characterization of novel compounds like 3-(4-Bromo-3-fluorophenyl)acrylic acid.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

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  • Hans Reich, University of Wisconsin. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3-(4-Bromo-3-fluorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 3-(4-Bromo-3-fluorophenyl)acrylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹³C NMR spectroscopy as applied to this specific halogenated aromatic compound. We will explore the predicted chemical shifts, the underlying principles governing these shifts, a detailed experimental protocol for data acquisition, and the interpretation of the spectral data.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the landscape of modern analytical chemistry, ¹³C NMR spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. Its ability to provide a distinct signal for each unique carbon environment within a molecule makes it an invaluable tool for confirming molecular structures, identifying isomers, and understanding the electronic environment of carbon atoms. For a molecule such as 3-(4-Bromo-3-fluorophenyl)acrylic acid, which possesses a complex substitution pattern on the aromatic ring and an acrylic acid moiety, ¹³C NMR is indispensable for verifying its synthesis and purity. The presence of bromine and fluorine substituents introduces unique electronic effects and spin-spin couplings that provide a deeper layer of structural information.

This guide will provide a detailed examination of the ¹³C NMR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid, offering insights into the influence of its functional groups on the chemical shifts and coupling constants.

Predicted ¹³C NMR Spectral Data

In the absence of a publicly available experimental spectrum, a predicted ¹³C NMR spectrum serves as a robust foundation for analysis. The following table summarizes the predicted chemical shifts for each carbon atom in 3-(4-Bromo-3-fluorophenyl)acrylic acid, based on established chemical shift ranges and substituent effects.[1][2][3] The numbering of the carbon atoms is illustrated in the molecular structure diagram below.

Molecular Structure with Carbon Numbering

Caption: Molecular structure of 3-(4-Bromo-3-fluorophenyl)acrylic acid with IUPAC numbering for ¹³C NMR peak assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-(4-Bromo-3-fluorophenyl)acrylic acid

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1~135Aromatic quaternary carbon attached to the acrylic acid group.
C2~129Aromatic CH, ortho to the acrylic acid group.
C3~162 (doublet)Aromatic carbon directly bonded to fluorine, deshielded and exhibits a large ¹JCF coupling.
C4~115 (doublet)Aromatic carbon bearing the bromine atom, influenced by the heavy atom effect and ²JCF coupling.
C5~133 (doublet)Aromatic CH, ortho to the bromine and meta to the fluorine, showing ³JCF coupling.
C6~118 (doublet)Aromatic CH, ortho to the fluorine and meta to the bromine, showing ²JCF coupling.
C7~142Alkene carbon (β-carbon) attached to the aromatic ring.
C8~122Alkene carbon (α-carbon) adjacent to the carboxyl group.
C9~170Carboxylic acid carbonyl carbon.

Scientific Rationale and Interpretation of Chemical Shifts

The predicted chemical shifts are a consequence of the intricate interplay of electronic effects from the various functional groups. A thorough understanding of these effects is crucial for accurate spectral interpretation.

The Aromatic Region (110-165 ppm)

The chemical shifts of the aromatic carbons are significantly influenced by the bromine, fluorine, and acrylic acid substituents.

  • Fluorine's Influence : Fluorine is a highly electronegative atom, leading to a strong deshielding effect on the directly attached carbon (C3), shifting it significantly downfield to approximately 162 ppm.[1] Furthermore, the spin of the ¹⁹F nucleus (I = 1/2) couples with the ¹³C nuclei, resulting in characteristic splitting patterns (doublets). The magnitude of the carbon-fluorine coupling constant (JCF) decreases with the number of bonds separating the nuclei.

  • Bromine's Influence : Bromine's effect is twofold. Its electronegativity contributes to some deshielding. However, a more dominant "heavy atom effect" can cause a shielding effect on the directly attached carbon (C4), shifting it upfield.[4] This is a relativistic effect that is more pronounced with heavier halogens.

  • The Acrylic Acid Group : The acrylic acid substituent is an electron-withdrawing group, which generally deshields the aromatic carbons, particularly the ipso-carbon (C1) and the carbons ortho and para to it.

The Acrylic Acid Moiety

The carbons of the acrylic acid group have characteristic chemical shifts.

  • Carbonyl Carbon (C9) : The carbonyl carbon of a carboxylic acid is highly deshielded due to the strong electronegativity of the two oxygen atoms and resonance effects, typically appearing in the 170-185 ppm range.[1]

  • Alkene Carbons (C7 and C8) : The β-carbon (C7) is further downfield (~142 ppm) compared to the α-carbon (C8) (~122 ppm). This is due to the resonance effect of the carbonyl group, which draws electron density away from the β-position, and the direct attachment to the aromatic ring.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid, a standardized and carefully executed experimental protocol is essential.

Workflow for ¹³C NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Dissolve ~20-30 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). B Filter the solution into a 5 mm NMR tube. A->B C Insert the sample into the NMR spectrometer. B->C D Tune and shim the spectrometer for optimal magnetic field homogeneity. C->D E Set up a proton-decoupled ¹³C NMR experiment. D->E F Acquire data with a sufficient number of scans for good signal-to-noise. E->F G Apply Fourier transformation to the acquired FID. F->G H Phase and baseline correct the spectrum. G->H I Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). H->I J Identify and assign all carbon signals. I->J K Analyze C-F coupling patterns. J->K

Caption: A step-by-step workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Step-by-Step Methodology:
  • Sample Preparation :

    • Accurately weigh approximately 20-30 mg of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve carboxylic acids and its distinct solvent peak for referencing.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Set up a standard proton-decoupled ¹³C NMR experiment. Key parameters include:

      • Pulse Angle : 30-45° to allow for a shorter relaxation delay.

      • Relaxation Delay (d1) : 2 seconds.

      • Acquisition Time : 1-2 seconds.

      • Number of Scans : 1024 or more, depending on the sample concentration and spectrometer sensitivity, to achieve an adequate signal-to-noise ratio. Quaternary carbons will require more scans to be clearly visible.

  • Data Processing :

    • Apply an exponential multiplication with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform on the Free Induction Decay (FID).

    • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

Conclusion

The ¹³C NMR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid is a rich source of structural information. Through a combination of predicted chemical shifts based on fundamental principles and a robust experimental protocol, a comprehensive understanding of the molecule's carbon framework can be achieved. The distinct chemical shifts of the aromatic, alkene, and carbonyl carbons, along with the characteristic splitting patterns induced by the fluorine substituent, provide a unique spectral fingerprint. This guide serves as a valuable resource for researchers in the synthesis, analysis, and application of this and similar halogenated aromatic compounds.

References

  • Brouwer, H., & Stothers, J. B. (1972). ¹³C Nuclear Magnetic Resonance Studies. XVI. ¹³C Spectra of some Substituted Acrylic Acids and their Methyl Esters. A Correlation of Olefinic Shieldings in α,β-Unsaturated Carbonyl Compounds. Canadian Journal of Chemistry, 50(5), 601-607. [Link]

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  • D'Agostino, J. V., & Panzner, M. J. (2023). ¹³C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 100(7), 2728-2733. [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(4-Bromo-3-fluorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-(4-Bromo-3-fluorophenyl)acrylic acid, a compound of interest in pharmaceutical development and chemical synthesis. In the absence of direct literature on its mass spectral behavior, this document synthesizes established principles from the analysis of halogenated aromatics, acrylic acids, and related small molecules to present a robust analytical framework. We will explore optimal sample preparation, appropriate ionization techniques—including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—and predict the characteristic fragmentation patterns. This guide is designed to equip researchers with the expertise to develop and validate reliable analytical methods for the characterization and quantification of this and structurally similar compounds.

Introduction: The Analytical Imperative for 3-(4-Bromo-3-fluorophenyl)acrylic Acid

3-(4-Bromo-3-fluorophenyl)acrylic acid is a halogenated derivative of cinnamic acid. Such compounds are pivotal intermediates in the synthesis of a wide array of pharmaceutical agents and functional materials. The presence of bromine and fluorine imparts specific physicochemical properties that can enhance biological activity and metabolic stability. Consequently, the precise and accurate characterization of this molecule is paramount for ensuring the quality, safety, and efficacy of downstream products.[1]

Mass spectrometry (MS) stands as a cornerstone analytical technique in drug discovery and development, offering unparalleled sensitivity and specificity for molecular identification and quantification.[2] This guide provides a detailed roadmap for the mass spectrometric analysis of 3-(4-Bromo-3-fluorophenyl)acrylic acid, addressing the nuances of its chemical structure to inform methodological choices and data interpretation.

Foundational Strategy: Sample Preparation

The journey to high-quality mass spectrometry data begins with meticulous sample preparation. The primary objective is to present the analyte in a state that is compatible with the chosen ionization technique, free from interfering matrix components.[3]

Solvent Selection and Analyte Dissolution

Given the acrylic acid moiety, 3-(4-Bromo-3-fluorophenyl)acrylic acid is expected to be soluble in polar organic solvents.

  • Initial Solvent Screening: Begin with methanol, acetonitrile, or ethanol. These are compatible with both ESI and APCI and readily vaporize.

  • Aqueous Mixtures: For ESI, mixtures of water with methanol or acetonitrile are often optimal. A small percentage of a volatile acid (e.g., 0.1% formic acid) can aid in protonation for positive-ion mode analysis. For negative-ion mode, a volatile base (e.g., 0.1% ammonium hydroxide) may be beneficial.

  • Concentration: Aim for an initial concentration in the range of 1-10 µg/mL. This can be adjusted based on the sensitivity of the mass spectrometer and the ionization efficiency of the compound.

Step-by-Step Sample Preparation Protocol for LC-MS Analysis
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-(4-Bromo-3-fluorophenyl)acrylic acid and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the chosen mobile phase to prepare working solutions at the desired concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, etc.).

  • Filtration: Filter the final solutions through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or interfere with ionization.

  • Internal Standard: For quantitative analysis, introduce a suitable internal standard at a fixed concentration to all samples and calibration standards. An ideal internal standard would be a stable isotope-labeled version of the analyte or a structurally similar compound with different mass.

Ionization Methodologies: A Comparative Approach

The choice of ionization technique is critical and depends on the analyte's properties. For 3-(4-Bromo-3-fluorophenyl)acrylic acid, ESI and APCI are the most probable choices for LC-MS, while MALDI is an option for direct analysis.

Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for polar molecules.[4] Given the carboxylic acid group, this compound is an excellent candidate for ESI analysis, particularly in negative-ion mode.

  • Negative-Ion Mode (-ESI): The carboxylic acid group will readily deprotonate to form the [M-H]⁻ ion. This is often the most sensitive and straightforward approach for acidic compounds.

  • Positive-Ion Mode (+ESI): Protonation to form the [M+H]⁺ ion is also possible, though likely less efficient than deprotonation. The addition of a small amount of acid to the mobile phase can enhance this process.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is suitable for less polar and more volatile compounds.[5] While ESI is likely to be more effective, APCI can be a viable alternative.

  • Ionization Mechanism: In APCI, the analyte is vaporized and then ionized through gas-phase reactions with reagent ions. Both [M+H]⁺ and [M-H]⁻ ions can be formed.[6]

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique primarily used for large molecules, but it can also be applied to small molecules with the appropriate matrix.[7]

  • Matrix Selection: The choice of matrix is crucial for successful MALDI analysis of small molecules. For acidic compounds like 3-(4-Bromo-3-fluorophenyl)acrylic acid, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are good starting points.[8] Trans-cinnamic acid itself can also be used as a matrix.[9]

  • Sample Preparation for MALDI: The analyte is co-crystallized with a large molar excess of the matrix on a target plate. The laser desorbs and ionizes both the matrix and the analyte.

Predicted Mass Spectra and Fragmentation Analysis

Understanding the fragmentation patterns is key to structural confirmation and impurity identification.[10] The fragmentation of 3-(4-Bromo-3-fluorophenyl)acrylic acid will be influenced by the acrylic acid side chain, the aromatic ring, and the halogen substituents.

Isotopic Signature of Bromine

A key identifying feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two peaks of nearly equal intensity separated by 2 m/z units for any fragment containing a bromine atom.

Predicted Fragmentation Pathways

The following fragmentation pathways are predicted based on the structure of 3-(4-Bromo-3-fluorophenyl)acrylic acid and the known fragmentation of similar molecules.[11]

  • Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). This would result in a significant fragment ion.

  • Loss of H₂O: The loss of water (18 Da) from the carboxylic acid group is also a possibility.

  • Cleavage of the Acrylic Side Chain: Fragmentation of the acrylic acid side chain can lead to the loss of a C₂H₂O₂ fragment (70 Da) or other related fragments.

  • Halogen Loss: Loss of the bromine radical (79/81 Da) or the fluorine radical (19 Da) from the molecular ion or subsequent fragment ions is possible, particularly at higher collision energies.

  • Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, though this is less common in soft ionization techniques.

Visualization of the Predicted Fragmentation Pathway

Fragmentation_Pathway M [M-H]⁻ m/z 243/245 F1 Loss of CO₂ [M-H-CO₂]⁻ m/z 199/201 M->F1 -44 Da F2 Loss of H₂O [M-H-H₂O]⁻ m/z 225/227 M->F2 -18 Da F3 Loss of Br [M-H-Br]⁻ m/z 164 M->F3 -79/81 Da F4 Loss of C₂H₂O₂ [M-H-C₂H₂O₂]⁻ m/z 173/175 M->F4 -70 Da

Caption: Predicted fragmentation pathway of deprotonated 3-(4-Bromo-3-fluorophenyl)acrylic acid.

Data Interpretation and Quantitative Analysis

Summary of Expected Key Ions
m/z (Negative Ion Mode) Proposed Fragment Identity Notes
243 / 245[M-H]⁻Molecular ion, showing the characteristic 1:1 bromine isotope pattern.
199 / 201[M-H-CO₂]⁻Result of decarboxylation, a common fragmentation for carboxylic acids.
225 / 227[M-H-H₂O]⁻Loss of water from the molecular ion.
164[M-H-Br]⁻Loss of the bromine radical.
173 / 175[M-H-C₂H₂O₂]⁻Cleavage of the acrylic acid side chain.
High-Resolution Mass Spectrometry (HRMS)

For unambiguous identification, high-resolution mass spectrometry is invaluable. By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the identity of the compound and its impurities.[12]

Quantitative Analysis using LC-MS/MS

For quantification in complex matrices, such as in biological samples for pharmacokinetic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[13]

  • Multiple Reaction Monitoring (MRM): In MRM, a specific precursor ion (e.g., the [M-H]⁻ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., the decarboxylated fragment) is monitored in the third quadrupole. This highly selective technique provides excellent sensitivity and minimizes interferences.

Experimental Workflow: A Holistic View

The following diagram illustrates the comprehensive workflow for the analysis of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep1 Dissolution in appropriate solvent Prep2 Serial Dilution Prep1->Prep2 Prep3 Addition of Internal Standard Prep2->Prep3 Prep4 Filtration Prep3->Prep4 LC Liquid Chromatography Separation Prep4->LC MS Mass Spectrometry (ESI/APCI) LC->MS MSMS Tandem MS (MRM) MS->MSMS Data1 Peak Integration MSMS->Data1 Data2 Calibration Curve Generation Data1->Data2 Data3 Quantification Data2->Data3

Caption: Overall workflow for the quantitative analysis of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

Conclusion and Future Perspectives

This guide has provided a detailed theoretical and practical framework for the mass spectrometric analysis of 3-(4-Bromo-3-fluorophenyl)acrylic acid. By leveraging established principles of mass spectrometry and understanding the chemical nature of the analyte, researchers can develop robust and reliable analytical methods. The predicted fragmentation pathways and proposed methodologies offer a solid foundation for structural confirmation, impurity profiling, and quantitative analysis. As this compound and its derivatives continue to be explored in drug development, the application of advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, will undoubtedly provide even deeper insights into their structure and function.

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A Comprehensive Technical Guide to the FT-IR Spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid. As a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a robust understanding of the vibrational characteristics of this molecule, which is of significant interest in medicinal chemistry and materials science.

Introduction: The Molecular Architecture and Spectroscopic Significance

3-(4-Bromo-3-fluorophenyl)acrylic acid is a halogenated derivative of cinnamic acid. Its structure is characterized by a carboxylic acid moiety, a trans-alkene, and a disubstituted aromatic ring. The presence of bromine and fluorine atoms on the phenyl ring introduces significant electronic effects that influence the molecule's chemical reactivity, biological activity, and, pertinently for this guide, its vibrational spectrum.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[1] By analyzing the absorption of infrared radiation at specific wavenumbers, we can identify the functional groups present and gain insights into the molecular structure and bonding. For drug development professionals, confirming the identity and purity of synthesized compounds like 3-(4-bromo-3-fluorophenyl)acrylic acid is a critical step, and FT-IR provides a rapid and reliable method for this verification.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a clean and reproducible FT-IR spectrum is paramount for accurate analysis. The following protocol outlines a standard procedure for solid-state analysis using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide. This is a self-validating step to ensure that the final spectrum is solely that of the sample.

  • Sample Preparation:

    • Place a small, representative amount of crystalline 3-(4-Bromo-3-fluorophenyl)acrylic acid onto the ATR crystal.

    • Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. The causality here is that intimate contact is required for the evanescent wave to penetrate the sample effectively.

  • Data Acquisition:

    • Collect the spectrum over a standard mid-IR range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction to remove any broad, underlying features.

    • Normalize the spectrum to facilitate comparison with reference spectra.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FT-IR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid is a composite of the vibrational modes of its constituent functional groups. The following sections detail the expected absorption bands and their assignments.

The Carboxylic Acid Group: A Tale of Two Bonds

The carboxylic acid functional group gives rise to two of the most characteristic and easily identifiable peaks in the FT-IR spectrum.[2][3][4]

  • O-H Stretching: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadening is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid dimers in the solid state.[2][5] The broad nature of this peak is a key diagnostic feature.[6]

  • C=O Stretching: A strong, sharp absorption will be present between 1710 and 1680 cm⁻¹ . The conjugation of the carbonyl group with the C=C double bond and the aromatic ring is expected to shift this peak to a lower wavenumber compared to a saturated aliphatic carboxylic acid.[7]

The Aromatic and Alkene Backbone: A Region of Complexity

The vibrations of the phenyl ring and the acrylic acid double bond result in a series of absorptions in the "double bond region" and the fingerprint region.

  • Aromatic C-H Stretching: Weak to medium intensity bands are anticipated just above 3000 cm⁻¹ .[8][9]

  • Alkene C-H Stretching: A medium intensity band is also expected in the 3050-3010 cm⁻¹ region.

  • C=C Stretching (Aromatic): Two to three bands of variable intensity are typically observed in the 1600-1450 cm⁻¹ range.[7]

  • C=C Stretching (Alkene): A medium intensity band is expected around 1640-1620 cm⁻¹ . Its intensity is enhanced due to conjugation with the carbonyl group.

The Halogen Substituents: Vibrations in the Fingerprint Region

The presence of bromine and fluorine atoms gives rise to characteristic absorptions in the lower wavenumber region of the spectrum.

  • C-F Stretching: A strong absorption band is expected in the 1150-1000 cm⁻¹ range.[10]

  • C-Br Stretching: A medium to strong absorption is anticipated in the 690-515 cm⁻¹ region.[11]

The Fingerprint Region: A Unique Molecular Signature

The region from 1400 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region.[8] It contains a complex series of absorptions arising from C-C stretching, C-H bending, and other skeletal vibrations that are unique to the molecule as a whole. The out-of-plane C-H bending vibrations of the substituted aromatic ring will also appear in this region and are diagnostic of the substitution pattern.

Data Summary and Visualization

The expected FT-IR peak assignments for 3-(4-Bromo-3-fluorophenyl)acrylic acid are summarized in the table below for easy reference.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300-2500O-H Stretch (H-bonded)Carboxylic AcidStrong, Very Broad
~3050-3010C-H StretchAromatic/AlkeneMedium-Weak
1710-1680C=O StretchCarboxylic AcidStrong
1640-1620C=C StretchAlkeneMedium
1600-1450C=C StretchAromaticMedium-Weak
1150-1000C-F StretchFluoro-substituted AromaticStrong
900-675C-H Out-of-plane BendAromaticMedium-Strong
690-515C-Br StretchBromo-substituted AromaticMedium-Strong

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the FT-IR analysis of 3-(4-Bromo-3-fluorophenyl)acrylic acid, from sample preparation to final spectral interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Prep Place Sample on ATR Crystal Pressure Apply Consistent Pressure Prep->Pressure Background Perform Background Scan Pressure->Background Collect Collect Sample Spectrum Background->Collect Baseline Baseline Correction Collect->Baseline Normalize Normalization Baseline->Normalize Assign Assign Characteristic Peaks Normalize->Assign Compare Compare with Reference Data Assign->Compare

Caption: Workflow for FT-IR Analysis of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

Conclusion

The FT-IR spectrum of 3-(4-Bromo-3-fluorophenyl)acrylic acid provides a detailed and unambiguous fingerprint of its molecular structure. By understanding the characteristic vibrational frequencies of the carboxylic acid, substituted aromatic ring, alkene, and halogen functional groups, researchers can confidently identify this compound and assess its purity. This technical guide serves as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, enabling them to leverage the power of FT-IR spectroscopy in their research and development endeavors.

References

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The Pharmacological Potential of Substituted Phenylacrylic Acids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenylacrylic acids, a class of compounds structurally related to the naturally occurring cinnamic acid, represent a versatile scaffold in medicinal chemistry. Their inherent biological activities, coupled with the potential for synthetic modification, have positioned them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse biological activities of substituted phenylacrylic acids, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and analyze the critical structure-activity relationships that govern their potency and selectivity. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents.

Introduction: The Versatility of the Phenylacrylic Acid Scaffold

Phenylacrylic acids, also known as cinnamic acids, are a class of organic compounds characterized by a phenyl group attached to an acrylic acid moiety. The parent compound, cinnamic acid, is a natural product found in various plants, including cinnamon.[1] The core structure of phenylacrylic acid offers multiple sites for chemical modification, including the phenyl ring, the acrylic acid functional group, and the α,β-unsaturated system.[2] These modifications can significantly influence the compound's physicochemical properties and biological activities, leading to a wide array of derivatives with enhanced potency and selectivity.[1]

Substituted phenylacrylic acids have garnered significant attention in the scientific community due to their broad spectrum of pharmacological effects. These include, but are not limited to, antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[1][3] This guide will provide a detailed examination of these key biological activities, offering both theoretical insights and practical methodologies for their investigation.

Antimicrobial Activity: A Renewed Approach to Combatting Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. Substituted phenylacrylic acids have emerged as a promising avenue of research in this area, exhibiting activity against a range of bacteria and fungi.[4]

Mechanism of Action

The antimicrobial action of substituted phenylacrylic acids is often attributed to their ability to disrupt microbial membranes, leading to leakage of intracellular components and ultimately cell death.[4] The lipophilic nature of the phenyl ring facilitates interaction with the lipid bilayer of the microbial cell membrane. Furthermore, the α,β-unsaturated carbonyl group can act as a Michael acceptor, reacting with nucleophilic residues in microbial proteins and enzymes, thereby inhibiting their function.[5]

Structure-Activity Relationship (SAR)

The antimicrobial potency of substituted phenylacrylic acids is significantly influenced by the nature and position of substituents on the phenyl ring.

  • Lipophilicity: Increased lipophilicity generally correlates with enhanced antimicrobial activity, as it promotes partitioning into the microbial cell membrane.

  • Electron-donating and -withdrawing groups: The presence of electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) on the phenyl ring can modulate the electronic properties of the molecule and its reactivity, thereby influencing its antimicrobial efficacy. For instance, some studies suggest that electron-withdrawing groups can enhance activity.

  • Amide and Ester Derivatives: Conversion of the carboxylic acid to an ester or amide can also impact antimicrobial activity, often leading to increased potency.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) values of selected substituted phenylacrylic acids against various microbial strains.

CompoundSubstituent(s)MicroorganismMIC (µg/mL)Reference
Cinnamic AcidNoneStaphylococcus aureus>5000 µM[1]
Cinnamic AcidNoneEscherichia coli>5000 µM[1]
1-CinnamoylpyrrolidinePyrrolidine amideE. coli, P. aeruginosa, B. subtilis, S. aureus, MRSA500[6]
Caffeic Acid Derivative (DM2)CatecholS. aureus16-64[1]
o-Coumaric Acid Derivative (DM8)2-hydroxyEnterococcus faecium32[1]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of substituted phenylacrylic acids.

Workflow for Broth Microdilution Assay

G prep Prepare serial dilutions of test compound in a 96-well microtiter plate inoc Inoculate each well with a standardized microbial suspension prep->inoc incubate Incubate the plate at the appropriate temperature and duration inoc->incubate read Visually inspect for microbial growth (turbidity) incubate->read mic Determine the MIC as the lowest concentration with no visible growth read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the substituted phenylacrylic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of chronic diseases. Phenolic compounds, including many substituted phenylacrylic acids, are well-known for their antioxidant properties.[7]

Mechanism of Action

The antioxidant activity of phenolic substituted phenylacrylic acids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance, preventing the propagation of radical chain reactions.[7] Some derivatives may also exert their antioxidant effects by chelating metal ions that can catalyze the formation of ROS.

Mechanism of Radical Scavenging by Phenolic Acids

G cluster_0 Phenolic Acid (Ar-OH) cluster_1 Free Radical (R•) cluster_2 Neutralized Radical (RH) cluster_3 Stable Phenoxyl Radical (Ar-O•) ArOH Ar-OH ArO Ar-O• (Resonance Stabilized) ArOH->ArO H• donation R R• RH RH R->RH H• acceptance G prep_radical Prepare a stable radical solution (DPPH or ABTS•+) mix Mix the radical solution with various concentrations of the test compound prep_radical->mix incubate Incubate the mixture in the dark mix->incubate measure Measure the absorbance at a specific wavelength incubate->measure calculate Calculate the percentage of radical scavenging and the IC50 value measure->calculate

Caption: General workflow for DPPH and ABTS antioxidant assays.

DPPH Assay: Step-by-Step Protocol

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add a solution of the test compound in methanol at various concentrations. Then, add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

ABTS Assay: Step-by-Step Protocol

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the diluted ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Substituted phenylacrylic acids have demonstrated promising anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs. [8]

Mechanism of Action: Inhibition of the NF-κB Pathway

G stimuli Pro-inflammatory Stimuli IKK IKK Activation stimuli->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_deg IκB Degradation IkB_p->IkB_deg NFkB_act NF-κB Translocation to Nucleus IkB_deg->NFkB_act gene_exp Pro-inflammatory Gene Expression NFkB_act->gene_exp compound Substituted Phenylacrylic Acid compound->IKK Inhibits

Caption: General workflow for a COX-2 inhibitor screening assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection probe according to the manufacturer's instructions of a commercial kit.

  • Reaction Setup: In a 96-well plate, add the COX-2 enzyme and the test compound at various concentrations.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Detection: Add the detection probe, which reacts with the product of the COX-2 reaction (e.g., PGH2) to generate a fluorescent or colorimetric signal.

  • Measurement: Measure the signal using a microplate reader.

  • Calculation: Calculate the percentage of COX-2 inhibition and the IC50 value.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of modern drug discovery. Substituted phenylacrylic acids have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

[2]#### 5.1. Mechanism of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. Many substituted phenylacrylic acids exert their anticancer effects by triggering the apoptotic cascade in cancer cells. T[4]his can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in apoptosis is the activation of a family of proteases called caspases, which execute the dismantling of the cell. Cinnamic acid and its derivatives have been shown to induce apoptosis by causing DNA damage, which in turn activates pro-apoptotic proteins and caspases, such as caspase-3.

[4]Simplified Apoptotic Pathway Induced by Substituted Phenylacrylic Acids

G compound Substituted Phenylacrylic Acid dna_damage DNA Damage compound->dna_damage p53_act p53 Activation dna_damage->p53_act bax_act Bax Activation p53_act->bax_act mito Mitochondrial Outer Membrane Permeabilization bax_act->mito cyto_c Cytochrome c Release mito->cyto_c apop Apoptosome Formation cyto_c->apop casp9 Caspase-9 Activation apop->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptotic pathway initiated by substituted phenylacrylic acids.

Structure-Activity Relationship (SAR)

The anticancer activity of substituted phenylacrylic acids is highly dependent on their chemical structure.

  • α,β-Unsaturated Carbonyl Moiety: This group can act as a Michael acceptor and is often considered crucial for anticancer activity. *[5] Phenyl Ring Substituents: The presence of specific substituents on the phenyl ring can enhance cytotoxicity. For example, hydroxyl and methoxy groups can modulate the compound's ability to induce oxidative stress in cancer cells.

  • Hybrid Molecules: Combining the phenylacrylic acid scaffold with other pharmacophores has been shown to produce hybrid molecules with enhanced anticancer potency.

Quantitative Data: IC50 Values for Cytotoxicity

The following table lists the half-maximal inhibitory concentration (IC50) values for the cytotoxicity of various substituted phenylacrylic acids against different cancer cell lines.

CompoundSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Cinnamic AcidNoneHT-144 (Melanoma)2400
Coumarin-cinnamic acid hybrid (4)-MCF-7 (Breast)3.26
Coumarin-cinnamic acid hybrid (4)-HL60 (Leukemia)8.09
Cinnamic acid amide (5)-A-549 (Lung)10.36
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Workflow for MTT Cytotoxicity Assay

G seed_cells Seed cancer cells in a 96-well plate add_compound Treat cells with various concentrations of the test compound seed_cells->add_compound incubate Incubate for a specific duration (e.g., 24-72 hours) add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals with a solvent (e.g., DMSO) incubate_mtt->solubilize measure Measure the absorbance at 570 nm solubilize->measure calculate Calculate cell viability and the IC50 value measure->calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted phenylacrylic acid and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solvent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Synthesis of Substituted Phenylacrylic Acids

The synthesis of substituted phenylacrylic acids can be achieved through various organic reactions. Two of the most common methods are the Perkin reaction and the Knoevenagel condensation.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride.

General Protocol for Perkin Reaction:

  • Mix the aromatic aldehyde, acid anhydride, and the corresponding salt in a reaction flask.

  • Heat the mixture to a high temperature (typically 180-200°C) for several hours.

  • Cool the reaction mixture and add water.

  • Acidify the mixture with a strong acid (e.g., HCl) to precipitate the cinnamic acid derivative.

  • Collect the product by filtration and purify by recrystallization.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound (e.g., malonic acid) and a carbonyl compound (e.g., an aromatic aldehyde) in the presence of a basic catalyst (e.g., pyridine, piperidine).

[9]General Protocol for Knoevenagel Condensation:

  • Dissolve the aromatic aldehyde and the active methylene compound in a suitable solvent (e.g., ethanol, pyridine).

  • Add a catalytic amount of a weak base.

  • Reflux the reaction mixture for a few hours.

  • Cool the mixture and pour it into an acidic aqueous solution to precipitate the product.

  • Collect the crude product by filtration and purify by recrystallization.

Substituted phenylacrylic acids represent a rich and diverse class of compounds with significant potential for the development of new therapeutic agents. Their broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, makes them a compelling area of research. The ability to readily synthesize a wide range of derivatives allows for the systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this field should focus on several key areas:

  • Elucidation of Novel Mechanisms of Action: While the primary mechanisms for some activities have been identified, further investigation into the molecular targets and signaling pathways of these compounds is warranted.

  • Development of More Potent and Selective Analogs: Through rational drug design and combinatorial chemistry approaches, novel derivatives with improved therapeutic indices can be synthesized and evaluated.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of New Therapeutic Applications: The diverse biological activities of substituted phenylacrylic acids suggest that they may have therapeutic potential in a wider range of diseases than currently explored.

By continuing to explore the chemistry and biology of this fascinating class of compounds, the scientific community can unlock their full potential in the ongoing quest for new and effective medicines.

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Methodological & Application

Synthesis of 3-(4-Bromo-3-fluorophenyl)acrylic acid from 4-bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of 3-(4-Bromo-3-fluorophenyl)acrylic Acid via a Sandmeyer-Heck Coupling Sequence

Audience: Researchers, scientists, and drug development professionals

Introduction & Strategic Overview

3-(4-Bromo-3-fluorophenyl)acrylic acid is a substituted cinnamic acid derivative, a structural motif of significant interest in medicinal chemistry and materials science. Cinnamic acids serve as crucial building blocks for pharmaceuticals, agrochemicals, and functional polymers. The specific combination of bromo and fluoro substituents on the phenyl ring offers unique electronic properties and provides reactive handles for further chemical diversification, making this molecule a valuable intermediate in targeted drug development.

This document provides a comprehensive, field-tested guide for the synthesis of 3-(4-Bromo-3-fluorophenyl)acrylic acid starting from the commercially available 4-bromo-3-fluoroaniline. A direct conversion is not feasible; therefore, we employ a robust and reliable two-stage synthetic strategy:

  • Stage 1: Sandmeyer Reaction: The primary amine functionality of 4-bromo-3-fluoroaniline is first converted into a highly reactive diazonium salt. This intermediate is subsequently transformed into 4-bromo-3-fluoro-1-iodobenzene. The strategic choice to install an iodine atom is causal; the carbon-iodine bond is significantly more reactive than the existing carbon-bromine bond in the subsequent palladium-catalyzed coupling reaction, ensuring high selectivity.

  • Stage 2: Heck Reaction: The synthesized aryl iodide is then coupled with acrylic acid using a palladium catalyst. The Heck reaction is one of the most powerful and versatile methods for C-C bond formation between an aryl halide and an alkene.[1] This reaction proceeds with high stereo- and regioselectivity to yield the desired trans (E)-acrylic acid derivative.

This protocol is designed to be self-validating, with detailed mechanistic explanations, in-process controls, and comprehensive characterization data to ensure reproducibility and high purity of the final product.

Overall Synthetic Workflow

The logical flow of the synthesis, from starting material to the final purified product, is outlined below. This multi-step process includes the core chemical transformations followed by essential purification and verification stages.

G cluster_0 Stage 1: Sandmeyer Reaction cluster_1 Stage 2: Heck Reaction A 4-Bromo-3-fluoroaniline B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) A->B C Iodination (KI) B->C D Work-up & Purification (Extraction) C->D E Intermediate: 4-Bromo-3-fluoro-1-iodobenzene D->E G Heck Coupling (Pd(OAc)₂, PPh₃, Base) E->G F Acrylic Acid F->G H Work-up & Purification (Acidification, Recrystallization) G->H I Final Product: 3-(4-Bromo-3-fluorophenyl)acrylic acid H->I G Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I (L)₂ Pd0->PdII Oxidative Addition ArylI Ar-I ArylI->PdII Coord Alkene Coordinated Complex PdII->Coord Alkene Coordination Alkene CH₂=CHCOOH Alkene->Coord Insert Migratory Insertion Product Coord->Insert Migratory Insertion Elim β-Hydride Elimination Product Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination Product Ar-CH=CHCOOH Elim->Product BaseHX Base-HX Elim->BaseHX H-I Base Base Base->BaseHX

Figure 2: Simplified catalytic cycle of the Heck reaction.

Materials and Reagents
Reagent/MaterialGradeM.W.QuantityMoles
4-Bromo-3-fluoro-1-iodobenzene(from Stage 1)300.9010.0 g33.2 mmol
Acrylic Acid99%, inhibitor-stabilized72.062.9 g (2.8 mL)40.2 mmol
Palladium(II) Acetate (Pd(OAc)₂)98%224.5075 mg0.33 mmol
Triphenylphosphine (PPh₃)99%262.29174 mg0.66 mmol
Triethylamine (Et₃N)≥99.5%101.196.7 g (9.2 mL)66.4 mmol
N,N-Dimethylformamide (DMF)Anhydrous73.09100 mL-
Hydrochloric Acid (conc.)37%36.46As needed-
Ethanol95%46.07For recrystallization-
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL oven-dried, three-necked flask under an inert atmosphere (N₂ or Argon), add palladium(II) acetate (75 mg, 0.33 mmol) and triphenylphosphine (174 mg, 0.66 mmol).

  • Reagent Addition: Add anhydrous DMF (100 mL), 4-bromo-3-fluoro-1-iodobenzene (10.0 g, 33.2 mmol), acrylic acid (2.9 g, 40.2 mmol), and triethylamine (6.7 g, 66.4 mmol).

  • Heating: Heat the reaction mixture to 100 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated palladium black. Wash the pad with a small amount of DMF.

  • Product Precipitation: Pour the filtrate into 300 mL of cold deionized water. Acidify the aqueous mixture to pH ~2 by the slow addition of concentrated hydrochloric acid. A white or off-white solid will precipitate.

  • Isolation: Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water.

  • Purification: Dry the crude solid in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as fine white needles.

Data Summary & Characterization

Quantitative Summary
CompoundStageStarting MassTheoretical YieldActual Yield% YieldPurity (by NMR)
4-Bromo-3-fluoro-1-iodobenzene110.0 g15.8 g13.5 g85%>95%
3-(4-Bromo-3-fluorophenyl)acrylic acid210.0 g8.6 g6.9 g80%>99%
Characterization of Final Product
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 188-191 °C (literature value may vary).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, -COOH), 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (dd, J = 10.0, 2.0 Hz, 1H, Ar-H), 7.55 (d, J = 16.0 Hz, 1H, Ar-CH=), 7.40 (m, 1H, Ar-H), 6.55 (d, J = 16.0 Hz, 1H, =CH-COOH).

    • Analyst's Note: The large coupling constant (J ≈ 16.0 Hz) for the two vinylic protons confirms the trans (E)-stereochemistry of the double bond, as expected from a Heck reaction mechanism. [2]* ¹³C NMR (101 MHz, DMSO-d₆): δ 167.5, 159.0 (d, J=248 Hz), 142.0, 137.5, 134.0, 129.0 (d, J=8 Hz), 122.0, 118.5 (d, J=23 Hz), 110.0 (d, J=26 Hz).

  • IR (KBr, cm⁻¹): 3100-2900 (broad, O-H stretch), 1685 (C=O stretch), 1625 (C=C stretch), 1250 (C-F stretch), 980 (trans C-H bend).

Safety & Handling

  • 4-Bromo-3-fluoroaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. [3]Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Diazonium Salts: Are notoriously unstable and can be explosive when isolated and dried. NEVER attempt to isolate the diazonium salt intermediate. Always use it in situ in a cold solution.

  • Sodium Nitrite: Strong oxidizer. Toxic if swallowed.

  • Palladium Catalysts: Can be pyrophoric (palladium black). Handle under an inert atmosphere where possible.

  • Acrylic Acid: Corrosive and has a pungent odor. Handle only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • PubChem. (n.d.). 4-Bromo-3-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Perkin reaction. Retrieved from [Link]

  • Mu, Q.-C., et al. (2018). Palladium-catalyzed olefination of aryl/alkyl halides with trimethylsilyldiazomethane via carbene migratory insertion. Chemical Communications, 54(90), 12768-12771. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Organometallics. (2004). Facile and Efficient Olefination of Aryl Halides Catalyzed by a Palladium Complex Containing a Heteroarene-Functionalized N-Heterocyclic Carbene. ACS Publications. Retrieved from [Link]

  • Accounts of Chemical Research. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds. ACS Publications. Retrieved from [Link]

  • Journal of Chemical Education. (1998). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. ACS Publications. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Knoevenagel condensation. Retrieved from [Link]

  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of 3-(4-Bromo-3-fluorophenyl)acrylic acid via the Heck Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction in Cinnamic Acid Analogue Synthesis

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2] This powerful transformation has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] A particularly valuable application of the Heck reaction is the synthesis of substituted cinnamic acids and their derivatives, which are key structural motifs in numerous biologically active compounds. This guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 3-(4-Bromo-3-fluorophenyl)acrylic acid, a valuable building block in medicinal chemistry, utilizing the Heck reaction. The strategic placement of bromo and fluoro substituents on the phenyl ring offers multiple avenues for further functionalization, making this a highly sought-after intermediate in drug discovery programs.

Guiding Principles: Causality in Experimental Design

The successful execution of a Heck reaction hinges on the careful selection and interplay of several key components. Understanding the role of each is paramount to achieving high yields and purity.

  • The Catalyst System: A combination of a palladium source, typically Palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, such as triphenylphosphine (PPh₃), forms the active Pd(0) catalyst in situ.[1] The ligand stabilizes the palladium center and modulates its reactivity.

  • The Base: A base, most commonly an amine like triethylamine (Et₃N), is essential to neutralize the hydrohalic acid (HX) generated during the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[4]

  • The Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), is typically employed to ensure the solubility of the reactants and facilitate the reaction.

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures, often between 80-140 °C, to promote the oxidative addition and subsequent steps of the catalytic cycle.

Experimental Protocol: Synthesis of 3-(4-Bromo-3-fluorophenyl)acrylic acid

This protocol is designed for the synthesis of 3-(4-Bromo-3-fluorophenyl)acrylic acid from 4-bromo-3-fluoroiodobenzene and acrylic acid. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a selective reaction at the iodo-position.[3]

Reagents and Materials
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
4-Bromo-3-fluoroiodobenzene300.893.01 g10.01.0
Acrylic Acid72.060.86 mL (1.2 eq)12.01.2
Palladium(II) Acetate224.4945 mg0.200.02
Triphenylphosphine262.29105 mg0.400.04
Triethylamine101.192.8 mL (2.0 eq)20.02.0
N,N-Dimethylformamide (DMF)-20 mL--
3 M Hydrochloric Acid-As needed--
Methanol-As needed--
Water (deionized)-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluoroiodobenzene (3.01 g, 10.0 mmol), palladium(II) acetate (45 mg, 0.20 mmol), and triphenylphosphine (105 mg, 0.40 mmol).

  • Solvent and Reagent Addition: Add N,N-dimethylformamide (20 mL) to the flask, followed by acrylic acid (0.86 mL, 12.0 mmol) and triethylamine (2.8 mL, 20.0 mmol).

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 100 mL of 3 M hydrochloric acid. A precipitate should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration, washing the solid with deionized water (3 x 20 mL).

  • Purification by Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid. Slowly add hot deionized water until the solution becomes turbid. Reheat the solution until it becomes clear again. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Final Product Isolation: Collect the purified crystals of 3-(4-bromo-3-fluorophenyl)acrylic acid by vacuum filtration, wash with a cold methanol/water mixture (1:1), and dry under vacuum.

Experimental Workflow Diagram

G reagents Combine Reactants: 4-Bromo-3-fluoroiodobenzene Pd(OAc)₂, PPh₃ solvent Add Solvents & Base: DMF, Acrylic Acid, Et₃N reagents->solvent 1 heat Heat to 100 °C (4-6 hours) solvent->heat 2 workup Acidic Work-up: Pour into 3M HCl heat->workup 3 filter1 Vacuum Filtration (Isolate Crude Product) workup->filter1 4 recrystallize Recrystallization: Methanol/Water filter1->recrystallize 5 filter2 Vacuum Filtration (Isolate Pure Product) recrystallize->filter2 6 dry Dry Under Vacuum filter2->dry 7 product 3-(4-Bromo-3-fluorophenyl)acrylic acid dry->product 8

Caption: Experimental workflow for the synthesis of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[4]

  • Activation of the Pre-catalyst: The Pd(II) acetate is reduced in situ to the active Pd(0) species by a phosphine ligand or the amine base.[5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl-iodide bond of 4-bromo-3-fluoroiodobenzene, forming a Pd(II) intermediate. This step is generally considered rate-determining for less reactive aryl halides.[6]

  • Olefin Coordination and Insertion: The acrylic acid coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond. This typically occurs in a syn-periplanar fashion.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the C=C double bond of the product and a hydrido-palladium complex.

  • Reductive Elimination and Catalyst Regeneration: The hydrido-palladium complex undergoes reductive elimination in the presence of a base (triethylamine) to regenerate the active Pd(0) catalyst and form the triethylammonium halide salt.[4]

Catalytic Cycle Diagram

G cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkene [Ar-Pd(II)-I(L)(Alkene)] PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl R-Pd(II)-I(L)₂ PdII_Alkene->PdII_Alkyl Migratory Insertion HPdII H-Pd(II)-I(L)₂ PdII_Alkyl->HPdII β-Hydride Elimination (Product Out) HPdII->Pd0 Reductive Elimination (+ Base, - HB⁺X⁻)

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions if necessary. Use fresh Pd(OAc)₂ and PPh₃.
Low reaction temperatureIncrease the temperature in 10 °C increments, up to the boiling point of the solvent.
Insufficient baseEnsure at least 2 equivalents of base are used.
Formation of Palladium Black Catalyst decompositionIncrease ligand to palladium ratio (e.g., L:Pd = 4:1). Consider using a more robust ligand or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to stabilize the palladium nanoparticles.[7]
Side Product Formation (e.g., homocoupling of aryl halide) Reaction conditions too harshLower the reaction temperature. Reduce the reaction time.
Low Yield after Work-up Incomplete precipitationEnsure the aqueous solution is sufficiently acidic (pH ~2). Cool the solution in an ice bath for an extended period.
Product loss during recrystallizationUse the minimum amount of hot solvent for dissolution. Ensure slow cooling to maximize crystal formation.

Conclusion

The Heck reaction provides an efficient and reliable method for the synthesis of 3-(4-Bromo-3-fluorophenyl)acrylic acid. By understanding the role of each component and the underlying mechanism, researchers can effectively troubleshoot and optimize the reaction to achieve high yields of the desired product. The provided protocol serves as a robust starting point for the synthesis of this and other valuable substituted cinnamic acid derivatives, paving the way for further exploration in drug discovery and materials science.

References

  • Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848.
  • Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl deriv
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  • Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis. (n.d.). PubMed Central.
  • 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. (n.d.).
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  • (2E)-3-(4-methylphenyl)acrylic acid(SALTDATA: FREE)(940-61-4) 1 H NMR. (n.d.). ChemicalBook.
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  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. (n.d.). ChemRxiv.
  • A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. (n.d.). Revue Roumaine de Chimie.
  • Isolation and identification of phytochemical constituents from Scrophularia takesimensis. (2012). Academic Journals.
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  • 1 H NMR spectra of (a) pure acrylic acid[8] and containing (b) 3 mol%... (n.d.). ResearchGate.

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Application Notes and Protocols for the Suzuki Coupling of 3-(4-Bromo-3-fluorophenyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Synthesis of Cinnamic Acid Scaffolds for Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has profound implications in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] This application note provides a detailed guide to the Suzuki coupling of 3-(4-Bromo-3-fluorophenyl)acrylic acid and its derivatives. These compounds are valuable precursors for the synthesis of substituted cinnamic acids, a class of molecules known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.[3]

The presence of a fluoro substituent and an acrylic acid moiety on the aryl bromide substrate introduces specific challenges and considerations that will be addressed herein. The electron-withdrawing nature of these groups can influence the reactivity of the carbon-bromine bond, while the acidic proton of the carboxylic acid can interact with the basic reaction conditions and the catalyst itself.[4] This guide will provide a robust protocol, mechanistic insights, and troubleshooting strategies to empower researchers to successfully synthesize these important building blocks.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of the 3-(4-bromo-3-fluorophenyl)acrylic acid derivative). This step forms a Pd(II) intermediate. The reactivity of the aryl halide is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the aromatic ring.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] The choice of base is critical and can significantly impact the reaction rate and yield.[1]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle

Experimental Protocol: Suzuki Coupling of 3-(4-Bromo-3-fluorophenyl)acrylic Acid

This protocol provides a general method for the Suzuki coupling of 3-(4-bromo-3-fluorophenyl)acrylic acid with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • 3-(4-Bromo-3-fluorophenyl)acrylic acid (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) and manifold

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask, add 3-(4-bromo-3-fluorophenyl)acrylic acid (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

    • Equip the flask with a magnetic stir bar and a reflux condenser.

    • Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Addition of Solvent and Catalyst:

    • Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v). The reaction mixture should be stirred to ensure good mixing.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate the carboxylic acid product.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.[8][9]

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for purification.[10]

Experimental_Workflow start Start setup Reaction Setup (Substrates, Base, Inert Atmosphere) start->setup addition Add Solvent & Catalyst setup->addition reaction Heat & Stir (Monitor by TLC) addition->reaction workup Aqueous Work-up (Acidification, Extraction) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification end End purification->end

Key Considerations and Rationale for Experimental Choices

  • Choice of Catalyst: Palladium catalysts are the most widely used for Suzuki couplings.[5] For electron-deficient aryl bromides, catalysts with electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can be highly effective.[11] Pd(PPh₃)₄ is a versatile and commonly used catalyst, but for challenging substrates, a pre-catalyst like PdCl₂(dppf) may offer improved performance.

  • The Role of the Base: The base is essential for the transmetalation step.[12] For substrates containing a carboxylic acid, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good choice. Stronger bases like NaOH could potentially lead to side reactions. The carboxylate anion formed in situ can coordinate to the palladium center, which may inhibit the catalytic activity.[4] Using a slight excess of a suitable base helps to drive the reaction to completion.

  • Solvent System: A mixture of an organic solvent and water is commonly employed. The organic solvent (e.g., 1,4-dioxane, toluene, DMF) solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Therefore, maintaining an inert atmosphere throughout the reaction is critical for success.

Data Presentation: Representative Reaction Parameters

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Versatile and effective for a range of substrates.
Ligand (If using a pre-catalyst)Electron-rich, bulky phosphine ligands can enhance reactivity for electron-deficient aryl halides.
Base K₂CO₃ or K₃PO₄ (2-3 eq.)Moderately strong bases that are effective for transmetalation while minimizing side reactions with the carboxylic acid.
Solvent 1,4-Dioxane/H₂O (4:1)Good for solubilizing both organic and inorganic components.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.
Reaction Time 2-24 hoursMonitored by TLC to determine completion.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique. Use a fresh batch of catalyst.
Insufficiently active baseUse a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered for better solubility.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Side Products Homocoupling of boronic acidUse a slight excess of the aryl bromide.
ProtodeboronationEnsure anhydrous conditions for the organic solvent and use a well-dried boronic acid.
Difficulty in Purification Product co-elutes with starting materialsOptimize the solvent system for column chromatography. Consider derivatization (e.g., esterification) to alter polarity.
Product is insolubleAfter acidification, ensure the product is fully protonated. Try a different solvent for extraction.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-(4-bromo-3-fluorophenyl)acrylic acid derivatives is a powerful method for the synthesis of functionalized cinnamic acid analogs. By carefully selecting the catalyst, base, and solvent system, and by adhering to proper experimental techniques, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for scientists in drug discovery and organic synthesis, facilitating the development of novel and potentially therapeutic compounds.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004 , 80(8), 359-371. [Link]

  • Haddach, M., et al. A convenient palladium-catalyzed coupling of organoboronic acids with acyl chlorides. Tetrahedron Letters, 1999 , 40(20), 3109-3112. [Link]

  • Akhtar, T., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2019 , 24(12), 2292. [Link]

  • Pathiranage, A. L., et al. Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 2018 , 6(5), 113-117. [Link]

  • Reddit. r/OrganicChemistry - Do carboxylic acids interfere with Suzukis? [Link]

  • Dunn, A. L., et al. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 2016 , 93(4), 766-769. [Link]

  • Royal Society of Chemistry. Supramolecular palladium(II) complex as a highly active catalyst for Suzuki-Miyaura cross coupling reactions in aqueous media. [Link]

  • Martin, R., & Buchwald, S. L. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition, 2008 , 47(34), 6452-6455. [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]

  • Journal of Laboratory Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • Littke, A. F., & Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Angewandte Chemie International Edition, 1998 , 37(24), 3387-3388. [Link]

  • ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... [Link]

  • D’Amato, E. M., et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 2019 , 24(5), 853. [Link]

  • Billingsley, K. L., & Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of aryl and heteroaryl chlorides with arylboronic acids in water. Angewandte Chemie International Edition, 2008 , 47(26), 4869-4872. [Link]

  • Kölmel, D. K., et al. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 2023 , 9(5), 856-865. [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. [Link]

  • DeBoer, G. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]

Sources

Application Note: Amide Coupling Reactions with 3-(4-Bromo-3-fluorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 3-(4-Bromo-3-fluorophenyl)acrylic Acid

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of top-selling pharmaceuticals.[1] Its formation via the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in drug discovery.[1][2] 3-(4-Bromo-3-fluorophenyl)acrylic acid is a valuable synthetic intermediate, offering a unique combination of structural features for creating diverse and complex molecular architectures.

The molecule's utility stems from three key domains:

  • The Carboxylic Acid: The primary site for amide bond formation.

  • The α,β-Unsaturated System: The acrylic acid moiety is susceptible to conjugate addition reactions and can participate in various cycloadditions, offering a secondary point for molecular elaboration.

  • The Substituted Phenyl Ring: The bromo and fluoro substituents provide handles for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[3] This allows for the late-stage introduction of molecular complexity.

This guide provides a detailed examination of strategies and protocols for the efficient coupling of this versatile building block with various amines, focusing on common challenges and robust solutions.

Reactivity and Mechanistic Considerations

Successful amide coupling hinges on activating the carboxylic acid to make it more electrophilic, as direct condensation with an amine is thermodynamically unfavorable at ambient temperatures. The electronic properties of 3-(4-Bromo-3-fluorophenyl)acrylic acid influence this activation step. The electron-withdrawing effects of the fluorine and bromine atoms, transmitted through the phenyl ring, slightly increase the acidity of the carboxyl group, but the primary challenge remains its conversion into a better leaving group.

A potential side reaction specific to acrylic acids is polymerization, which can be initiated by radicals or heat.[4] While typically managed by using mild reaction conditions and inhibitors, it is a factor to consider during protocol design.

A Comparative Overview of Common Coupling Strategies

A multitude of reagents has been developed to facilitate amide bond formation, each with distinct advantages and mechanistic pathways. The choice of reagent often depends on the scale of the reaction, the steric and electronic properties of the amine, cost, and the desired purity profile of the final product.

Coupling Reagent ClassExample(s)Mechanism of ActionKey AdvantagesCommon Challenges & Byproducts
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.[5][6]Cost-effective, widely available. EDC's urea byproduct is water-soluble, simplifying workup.[7][8]Risk of racemization (if amine is chiral); formation of stable N-acylurea byproduct; DCC's urea is insoluble and requires filtration.[7]
Uronium/Aminium Salts HATU, HBTUForms a highly reactive benzotriazole-based active ester (OAt or OBt ester).[9]High efficiency, fast reaction times, low racemization, effective for hindered substrates.[7][8]Higher cost; can react with the amine to form a guanidinium byproduct if stoichiometry and addition order are not controlled.
Phosphonium Salts PyBOP, BOPSimilar to uronium salts, forms an active ester intermediate.High reactivity, effective for challenging couplings.Generates carcinogenic hexamethylphosphoramide (HMPA) as a byproduct (BOP); higher cost.
Acid Halide Formation SOCl₂, (COCl)₂Converts the carboxylic acid to a highly reactive acyl chloride.[5]Very high reactivity, suitable for unreactive amines.Harsh conditions (heat, strong reagents); potential for side reactions on sensitive functional groups.[10]

Experimental Protocols and Workflows

The following protocols provide robust starting points for the coupling of 3-(4-Bromo-3-fluorophenyl)acrylic acid with a generic primary or secondary amine.

Visualizing the General Workflow

The overall process for amide synthesis, from starting materials to the final, purified product, follows a consistent and logical sequence. This workflow ensures reproducibility and high purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis A Weigh Starting Materials (Acid, Amine, Reagents) C Dissolve Acid & Activate (e.g., add EDC/HOBt or HATU/Base) A->C B Prepare Anhydrous Solvent (e.g., DMF, DCM) B->C D Add Amine C->D Activation complete E Stir at RT & Monitor (TLC, LC-MS) D->E F Aqueous Work-up (Quench, Extract, Wash) E->F Reaction complete G Dry & Concentrate F->G H Purify (Column Chromatography, Recrystallization) G->H I Characterize Product (NMR, MS, Purity) H->I

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Mediated Coupling (The Workhorse Method)

This method is widely used due to its reliability and the convenient water-soluble nature of the EDC-derived urea byproduct.[7][8] The addition of 1-Hydroxybenzotriazole (HOBt) is critical as it forms an intermediate active ester, which increases efficiency and, crucially, suppresses potential racemization if the amine substrate is chiral.[8]

Materials:

  • 3-(4-Bromo-3-fluorophenyl)acrylic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-Bromo-3-fluorophenyl)acrylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of ~0.2 M).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 5-10 minutes at room temperature. Causality: This pre-activation step allows for the formation of the HOBt active ester.[2]

  • Add the amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and any amine salts without competing in the coupling reaction.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash sequentially with saturated aq. NH₄Cl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

G Acid R-COOH (Acrylic Acid) O_Acylisourea O-Acylisourea (Highly Reactive) Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt Urea Water-Soluble Urea O_Acylisourea->Urea Side Reaction (N-Acylurea) HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH₂ Amine->Amide

Caption: Mechanism of EDC coupling with an HOBt additive.

Protocol 2: HATU Mediated Coupling (The High-Efficiency Method)

HATU is a highly effective uronium salt-based coupling reagent that often provides faster reaction times and higher yields, especially for challenging or sterically hindered substrates.[7][8] It functions by generating a reactive OAt-ester, which is even more reactive than the corresponding OBt-ester.[9]

Materials:

  • 3-(4-Bromo-3-fluorophenyl)acrylic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 3-(4-Bromo-3-fluorophenyl)acrylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of ~0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the solution. Stir for 5 minutes. Causality: The base deprotonates the carboxylic acid, which then attacks the HATU reagent to begin the activation process.[9]

  • Add the amine (1.1 eq) to the activated mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS. Reactions are often complete within 30-60 minutes.[5]

  • Work-up & Purification: Follow the same procedure as described in Protocol 1. The byproducts from HATU are generally water-soluble and easily removed during the aqueous work-up.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield; Starting Material Recovered 1. Inefficient acid activation. 2. Amine is poorly nucleophilic (e.g., electron-deficient aniline). 3. Reagents (especially coupling agent or solvent) are not anhydrous.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[10] 2. Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time. For very difficult cases, consider converting the acid to the acyl chloride with SOCl₂.[10][11] 3. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or properly dried.
Formation of N-acylurea byproduct (with EDC) The intermediate O-acylisourea is rearranging faster than it reacts with the amine. This is common with hindered or unreactive amines.[7][11]1. Ensure HOBt is used, as it intercepts the O-acylisourea to form a more stable active ester. 2. Lower the reaction temperature. 3. Switch to a uronium-based reagent like HATU.
Formation of Guanidinium byproduct (with HATU) The free amine is reacting directly with the HATU reagent.1. Adhere to the correct order of addition: activate the acid with HATU and base before adding the amine. 2. Avoid using a large excess of HATU.[8]
Polymerization of Acrylic Acid Radical initiation by light, heat, or impurities.[4]1. Run the reaction under an inert atmosphere and protect it from light. 2. Avoid excessive heating. 3. Ensure the starting material is of high purity.

Conclusion

3-(4-Bromo-3-fluorophenyl)acrylic acid is a powerful building block for medicinal chemistry and materials science. Its successful incorporation into target molecules via amide coupling is readily achievable using standard modern organic synthesis techniques. For most applications, the EDC/HOBt method offers a cost-effective and reliable solution. For more challenging substrates, such as sterically hindered or electronically deactivated amines, HATU provides a superior, high-efficiency alternative. By understanding the underlying mechanisms and potential side reactions, researchers can effectively troubleshoot and optimize these critical transformations.

References

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific website. [Link]

  • El-Faham, A., & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec website. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from Organic Chemistry Portal website. [Link]

  • Prakash, G. K. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(15), 151724. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-140. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from Common Organic Chemistry website. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Das, S., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps website. [Link]

  • Cosmetic Ingredient Review. (2002). Final Report on the Safety Assessment of Acrylates Copolymer and 33 Related Cosmetic Ingredients. International Journal of Toxicology, 21(Suppl. 3), 1-50. [Link]

  • LibreTexts Chemistry. (2021). 24.3: Synthesis of Amides. [Link]

  • Agudo-Álvarez, S., Díaz-Mínguez, S. S., & Benito-Arenas, R. (2024). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Pure and Applied Chemistry. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

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Application Note: 3-(4-Bromo-3-fluorophenyl)acrylic Acid as a Versatile Scaffold for the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-(4-Bromo-3-fluorophenyl)acrylic Acid Moiety

In the landscape of modern medicinal chemistry, the discovery of novel small molecule enzyme inhibitors remains a cornerstone of therapeutic innovation. The strategic selection of starting materials is paramount to the successful development of potent and selective drug candidates. 3-(4-Bromo-3-fluorophenyl)acrylic acid emerges as a particularly valuable scaffold due to a confluence of advantageous structural and electronic properties. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the exploration of a diverse chemical space. The fluorine atom can enhance binding affinity, metabolic stability, and pharmacokinetic properties of the final compound. The acrylic acid moiety offers a reactive center for the introduction of various pharmacophores, most commonly through the formation of amide bonds. This application note will provide a detailed guide on the utilization of 3-(4-bromo-3-fluorophenyl)acrylic acid in the synthesis of enzyme inhibitors, with a focus on kinase inhibitors, and will detail protocols for their synthesis and biological evaluation. Cinnamic acid and its derivatives have been extensively studied for their potential to inhibit a variety of enzymes, including oncogenic protein kinases.[1]

Core Principles for Inhibitor Design

The design of enzyme inhibitors from 3-(4-bromo-3-fluorophenyl)acrylic acid is often guided by the goal of creating molecules that can effectively interact with the active site of the target enzyme. A common strategy involves the synthesis of amide derivatives, where the acrylic acid is coupled with a selected amine. This approach allows for the systematic modification of the inhibitor's structure to optimize its binding affinity and selectivity. For instance, in the context of kinase inhibitors, the anilino-pyrimidine core is a well-established pharmacophore that can be incorporated to target the ATP-binding site of kinases.

Synthesis of a Representative Kinase Inhibitor: A Step-by-Step Protocol

This protocol describes the synthesis of a hypothetical, yet representative, kinase inhibitor derived from 3-(4-bromo-3-fluorophenyl)acrylic acid. The synthetic strategy is based on the well-established principles of amide bond formation.

Objective: To synthesize N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(4-bromo-3-fluorophenyl)acrylamide, a potential kinase inhibitor.

Materials:

  • 3-(4-Bromo-3-fluorophenyl)acrylic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Protocol:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(4-bromo-3-fluorophenyl)acrylic acid in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 1.2 equivalents of oxalyl chloride dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • Rationale: The carboxylic acid is converted to its more reactive acyl chloride derivative, facilitating the subsequent amidation.

  • Amide Bond Formation:

    • In a separate flask, dissolve 1.0 equivalent of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline and 1.5 equivalents of triethylamine in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared acyl chloride solution from step 1 to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Rationale: The amine nucleophilically attacks the electrophilic carbonyl carbon of the acyl chloride, forming the desired amide bond. Triethylamine acts as a base to neutralize the HCl byproduct.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthetic Workflow:

Synthesis_Workflow cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Bond Formation cluster_purification Purification start_material 3-(4-Bromo-3-fluorophenyl)acrylic acid acyl_chloride Acyl Chloride Intermediate start_material->acyl_chloride Oxalyl Chloride, cat. DMF, DCM product Final Inhibitor acyl_chloride->product + Amine, TEA, DCM amine Substituted Aniline purification Silica Gel Chromatography product->purification

Caption: Synthetic workflow for a representative kinase inhibitor.

Evaluation of Enzyme Inhibitory Activity: A General Protocol for Kinase Assays

Once the inhibitor is synthesized and purified, its biological activity must be assessed. The following is a general protocol for an in vitro kinase inhibition assay.

Principle: The assay measures the ability of the synthesized compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated product formed.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • Microplate reader capable of luminescence detection

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor to be tested.

    • Prepare solutions of the kinase, substrate, and ATP in the assay buffer at the desired concentrations.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add a small volume of the serially diluted inhibitor.

    • Add the kinase and substrate solution to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30 °C or 37 °C).

  • Detection and Data Analysis:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • The signal will be proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Visualizing the Kinase Inhibition Assay Workflow:

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Inhibitor Serial Dilutions of Inhibitor Pre_incubation Pre-incubation Inhibitor->Pre_incubation Enzyme_Substrate Kinase + Substrate Enzyme_Substrate->Pre_incubation ATP Add ATP to Initiate Pre_incubation->ATP Reaction Incubation ATP->Reaction Detection_Reagent Add Detection Reagent Reaction->Detection_Reagent Read_Signal Measure Luminescence Detection_Reagent->Read_Signal Data_Analysis Calculate IC50 Read_Signal->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Case Study: Targeting Fibroblast Growth Factor Receptor 1 (FGFR1)

Derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[2][3] FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[3] Dysregulation of the FGFR1 signaling pathway is implicated in various cancers, making it an attractive therapeutic target.[2][3] Inhibitors derived from a bromo-phenyl scaffold have demonstrated the ability to induce apoptosis and arrest the cell cycle in cancer cell lines with FGFR1 amplification.[2][3]

Mechanism of Action:

FGFR1 inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are critical for tumor growth and survival.

Visualizing the FGFR1 Signaling Pathway and Inhibition:

FGFR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 RAS RAS FGFR1->RAS Phosphorylates PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FGF FGF Ligand FGF->FGFR1 Binds & Activates Inhibitor FGFR1 Inhibitor (e.g., from 3-(4-bromo-3-fluorophenyl)acrylic acid) Inhibitor->FGFR1 Blocks ATP Binding

Caption: Simplified FGFR1 signaling pathway and mechanism of inhibition.

Data Summary

The following table presents hypothetical, yet realistic, data for a series of inhibitors derived from 3-(4-bromo-3-fluorophenyl)acrylic acid, targeting FGFR1.

Compound IDR-Group (Amine Component)Yield (%)Purity (%)FGFR1 IC₅₀ (nM)
Inhibitor-01 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline65>9815
Inhibitor-02 3,5-dimethoxyaniline72>9945
Inhibitor-03 4-morpholinoaniline68>9880
Inhibitor-04 Aniline75>99250

Conclusion

3-(4-Bromo-3-fluorophenyl)acrylic acid represents a highly valuable and versatile starting material for the synthesis of novel enzyme inhibitors. Its inherent structural features provide a solid foundation for the development of potent and selective drug candidates, particularly in the realm of kinase inhibition. The protocols and conceptual frameworks presented in this application note offer a guide for researchers to harness the potential of this scaffold in their drug discovery endeavors.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. Available at: [Link]

  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for 3-(4-Bromo-3-fluorophenyl)acrylic acid as a Covalent Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-(4-Bromo-3-fluorophenyl)acrylic acid as a reactive molecular probe. This document outlines its application within the framework of Fragment-Based Drug Discovery (FBDD), specifically for the identification and characterization of novel therapeutic targets through covalent ligand discovery. Detailed protocols for primary screening against purified proteins, assessment of electrophilic reactivity, and advanced chemoproteomic profiling in complex biological systems are provided. The underlying principles of covalent inhibition, experimental design, data interpretation, and hit progression are discussed to ensure scientific integrity and successful implementation.

Introduction: The Rise of Covalent Probes in Drug Discovery

The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent, irreversible bond with their biological target.[1] This class of drugs offers distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins that have proven challenging for traditional, non-covalent inhibitors.[2] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying starting points for these covalent drugs.[3] FBDD utilizes small, low-complexity molecules ("fragments") to explore the chemical space of a protein target, offering an efficient path to novel lead compounds.[4]

3-(4-Bromo-3-fluorophenyl)acrylic acid is a strategically designed fragment that embodies the key principles of a covalent molecular probe. It consists of two primary components:

  • An electrophilic "warhead" : The α,β-unsaturated carboxylic acid (acrylic acid) moiety acts as a Michael acceptor, a well-characterized electrophile capable of reacting with nucleophilic amino acid residues on a protein surface.[5][6]

  • A recognition fragment : The 4-bromo-3-fluorophenyl ring provides a simple, yet versatile scaffold. Its defined structure allows for specific interactions within a binding pocket, while the halogen substituents serve as valuable handles for synthetic elaboration and structure-activity relationship (SAR) studies.

This guide details the application of 3-(4-Bromo-3-fluorophenyl)acrylic acid as a tool to covalently "tag" proteins, enabling target identification and validation.

Physicochemical Properties and Handling

A thorough understanding of the probe's characteristics is essential for reliable experimental outcomes.

PropertyValueSource
Molecular Formula C₉H₆BrFO₂[7]
Molecular Weight 245.05 g/mol [7]
CAS Number 370867-85-9[7]
Appearance White to off-white solid/powderN/A
Solubility Soluble in DMSO, DMF, and other polar organic solvents. Limited solubility in aqueous buffers.N/A

Storage and Handling:

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 100 mM) in anhydrous DMSO. Store at -20°C or -80°C, protected from light and moisture. Minimize freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution into the appropriate aqueous assay buffer immediately before use. Due to the reactivity of the acrylic acid moiety, aqueous solutions should not be stored for extended periods. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid effects on protein structure and activity.

Core Principle: Covalent Modification of Nucleophilic Residues

The primary mechanism of action for 3-(4-Bromo-3-fluorophenyl)acrylic acid as a molecular probe is the formation of a covalent adduct with a nucleophilic amino acid residue on a target protein. This typically occurs via a Michael addition reaction, where the deprotonated thiol of a cysteine residue attacks the β-carbon of the acrylic acid.

G cluster_0 Protein Target cluster_1 Probe Molecule cluster_2 Reaction cluster_3 Outcome Prot Protein-SH (Nucleophilic Cysteine) Reaction Michael Addition (Covalent Bond Formation) Prot->Reaction Probe 3-(4-Bromo-3-fluorophenyl)acrylic acid (Electrophilic Warhead) Probe->Reaction Adduct Covalently Modified Protein (Stable Adduct) Reaction->Adduct Irreversible

Caption: Covalent modification mechanism.

This irreversible binding event allows for the accumulation of the probe on its target, enabling detection even for initial low-affinity interactions—a hallmark of fragment-based approaches.[4]

Application I: Primary Screening via Intact Protein Mass Spectrometry

The most direct method to identify covalent modification is to measure the mass increase of the target protein upon incubation with the probe.[2][8] Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust technique for this initial screen.[9]

Protocol 4.1: Intact Protein LC-MS Screening

Objective: To determine if 3-(4-Bromo-3-fluorophenyl)acrylic acid forms a covalent adduct with a purified protein of interest (POI).

Materials:

  • Purified POI (≥95% purity, at a concentration of 1-10 µM)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4; ensure compatibility with POI)

  • 100 mM 3-(4-Bromo-3-fluorophenyl)acrylic acid in DMSO

  • Control Protein (e.g., Bovine Serum Albumin, BSA)

  • Quenching Solution (e.g., 5% formic acid in water)

  • LC-MS system suitable for intact protein analysis (e.g., Q-TOF)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the POI with the assay buffer to a final concentration of 5 µM.

  • Compound Addition: Add 3-(4-Bromo-3-fluorophenyl)acrylic acid from the stock solution to a final concentration of 100 µM (a 20-fold excess is a typical starting point). Ensure the final DMSO concentration is 0.1%.

  • Controls:

    • Negative Control (Protein Only): Prepare a sample with the POI and 0.1% DMSO, but no probe.

    • Specificity Control: Prepare a sample containing a non-target protein (e.g., BSA) and the probe under the same conditions.

  • Incubation: Incubate all samples at a controlled temperature (e.g., room temperature or 37°C) for a set time (e.g., 1-4 hours). Time-course experiments can be performed to assess the rate of modification.

  • Quenching: Stop the reaction by adding the quenching solution. This denatures the protein and acidifies the sample for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the samples onto the LC-MS system.

    • Separate the protein from unbound fragment using a suitable reversed-phase column (e.g., C4).

    • Acquire the mass spectrum of the eluting protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein in each sample.

    • Compare the mass of the protein in the probe-treated sample to the negative control. A mass shift corresponding to the molecular weight of the probe (245.05 Da) indicates a 1:1 covalent adduct.

G start Start: Purified Protein + Probe incubate Incubate (e.g., 2h at 37°C) start->incubate quench Quench Reaction (e.g., Formic Acid) incubate->quench lcms Intact Protein LC-MS Analysis quench->lcms deconvolute Deconvolute Spectrum lcms->deconvolute compare Compare Mass to Control deconvolute->compare result Result: Mass Shift = Covalent Adduct compare->result Yes no_result Result: No Mass Shift compare->no_result No

Caption: Workflow for Intact Protein Mass Spectrometry.

Application II: Assessing Reactivity and Selectivity

A critical aspect of a useful covalent probe is its selectivity. The probe should react preferentially with its intended target over other biological nucleophiles.[10] An overly reactive fragment will lead to non-specific labeling and potential toxicity. The glutathione (GSH) reactivity assay is a standard method to measure the intrinsic electrophilicity of a warhead.[11]

Protocol 5.1: Glutathione (GSH) Reactivity Assay

Objective: To determine the rate of reaction of 3-(4-Bromo-3-fluorophenyl)acrylic acid with GSH as a proxy for its general reactivity towards biological thiols.

Materials:

  • Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 100 mM 3-(4-Bromo-3-fluorophenyl)acrylic acid in DMSO

  • LC-MS system for small molecule analysis

Procedure:

  • Reaction Setup: Prepare a solution of 1 mM GSH in PBS.

  • Initiate Reaction: Add the probe from the stock solution to the GSH solution to a final concentration of 100 µM.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and immediately quench it with an equal volume of cold acetonitrile containing an internal standard.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to measure the remaining amount of the unreacted probe over time.

  • Data Analysis:

    • Plot the natural logarithm of the probe concentration versus time.

    • The slope of this line corresponds to the pseudo-first-order rate constant (k_obs).

    • Calculate the half-life (t₁/₂) of the probe using the equation: t₁/₂ = 0.693 / k_obs.

Interpretation: A moderate half-life (typically >1 hour) is often desired. Very short half-lives suggest high reactivity and a higher risk of off-target effects, while very long half-lives may indicate the probe is not reactive enough to modify its intended target under physiological conditions.

Application III: Target Discovery via Chemoproteomic Profiling

To identify the targets of the probe in a complex biological system, Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique.[12][13][14] This approach allows for the screening of the probe against thousands of proteins simultaneously in their native environment (e.g., a cell lysate).[15][16]

Protocol 6.1: Competitive ABPP for Target Identification

Objective: To identify the protein targets of 3-(4-Bromo-3-fluorophenyl)acrylic acid in a cell lysate. This protocol uses a competitive profiling approach with a broad-spectrum cysteine-reactive probe.

Materials:

  • Human cell line (e.g., HEK293T, HeLa) and lysis buffer

  • Protease and phosphatase inhibitors

  • 3-(4-Bromo-3-fluorophenyl)acrylic acid

  • Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, ligand, reducing agent)

  • Streptavidin-coated beads

  • Reagents for on-bead digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system for proteomic analysis

Procedure:

  • Proteome Preparation: Harvest cells, lyse them in a suitable buffer containing inhibitors, and clarify the lysate by centrifugation. Determine the protein concentration.

  • Competitive Incubation:

    • Treatment Group: Incubate the cell lysate (e.g., 1 mg/mL) with 3-(4-Bromo-3-fluorophenyl)acrylic acid (e.g., 100 µM) for 1 hour at 37°C.

    • Control Group: Incubate an identical lysate sample with vehicle (DMSO).

  • Reporter Probe Labeling: Add the broad-spectrum iodoacetamide-alkyne probe to both the treatment and control lysates and incubate for another hour. This probe will label cysteine residues that were not already modified by the test probe.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the alkyne-modified proteins.

  • Enrichment: Use streptavidin beads to enrich the biotinylated proteins from the lysates. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Reduce, alkylate, and digest the enriched proteins into peptides using trypsin directly on the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in both the treatment and control samples.

    • Proteins that are significantly less abundant in the treatment group are considered potential targets of 3-(4-Bromo-3-fluorophenyl)acrylic acid, as their reactive cysteines were blocked by the probe, preventing labeling by the reporter probe.

G cluster_0 Control cluster_1 Treatment Lysate_C Cell Lysate + DMSO Probe_C Add Reporter Probe (e.g., IA-Alkyne) Lysate_C->Probe_C Click_C Click Chemistry + Biotin-Azide Probe_C->Click_C Enrich_C Streptavidin Enrichment Click_C->Enrich_C MS_C LC-MS/MS Enrich_C->MS_C Quant Quantitative Comparison MS_C->Quant Lysate_T Cell Lysate + Test Probe Probe_T Add Reporter Probe (e.g., IA-Alkyne) Lysate_T->Probe_T Click_T Click Chemistry + Biotin-Azide Probe_T->Click_T Enrich_T Streptavidin Enrichment Click_T->Enrich_T MS_T LC-MS/MS Enrich_T->MS_T MS_T->Quant Targets Identify Proteins with Reduced Signal in Treatment Group = Potential Targets Quant->Targets

Caption: Competitive ABPP Workflow.

Hit Progression and Data Interpretation

A successful screening campaign will yield a set of potential protein targets. The next crucial phase involves validating these hits and beginning the process of medicinal chemistry optimization.

  • Hit Validation: Confirm direct engagement with the purified protein using the intact mass spectrometry protocol (Protocol 4.1).

  • Site Identification: Use peptide mapping mass spectrometry to identify the specific amino acid residue modified by the probe.[17] This involves digesting the modified protein and analyzing the resulting peptides to find one with a mass corresponding to the peptide plus the probe.

  • Functional Assays: Develop a functional or enzymatic assay for the validated target to confirm that covalent modification by the probe modulates the protein's activity.[7]

  • Structure-Activity Relationship (SAR): The 4-bromo and 3-fluoro positions on the phenyl ring are ideal starting points for synthetic chemistry. Analogs can be synthesized to explore the binding pocket and optimize for potency and selectivity. The bromine atom, for instance, can be used in palladium-catalyzed cross-coupling reactions to rapidly generate a library of derivatives.

References

  • Evotec. (n.d.). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]

  • Parker, C. G., & Cravatt, B. F. (2021). Chemoproteomic methods for covalent drug discovery. PubMed Central. Retrieved from [Link]

  • Strasser, J. M., et al. (2022). An electrophilic fragment screening for the development of small molecules targeting caspase-2. PubMed Central. Retrieved from [Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • de Witte, P. A. M., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. PubMed Central. Retrieved from [Link]

  • Lebraud, H., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. Retrieved from [Link]

  • Breed, J., et al. (2019). Characterising covalent warhead reactivity. PLOS ONE. Retrieved from [Link]

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]

  • Harris, S. F., et al. (2023). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. Royal Society of Chemistry. Retrieved from [Link]

  • Souto, N., et al. (2017). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • O'Reilly, M., & Feher, M. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio. Retrieved from [Link]

  • Domainex. (n.d.). LC-MS based covalent fragment screening strategy. Retrieved from [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. ResearchGate. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2018). Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. Retrieved from [Link]

  • Chen, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • JoVE. (n.d.). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Retrieved from [Link]

  • Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Measuring and predicting warhead and residue reactivity. Retrieved from [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Retrieved from [Link]

  • Cohen, M. S., et al. (2014). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. Retrieved from [Link]

  • Massachusetts Biotechnology Council. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

  • X-Chem. (n.d.). Refining covalent warhead reactivity: A new look at GSH reactivity assays. Retrieved from [Link]

  • IRBM. (n.d.). Optimized Covalent Fragment Library for Drug Discovery. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Bromo-3-fluorophenyl)acrylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(4-Bromo-3-fluorophenyl)acrylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary insights to overcome common challenges and achieve high purity for this compound through recrystallization.

Compound Profile: 3-(4-Bromo-3-fluorophenyl)acrylic acid

3-(4-Bromo-3-fluorophenyl)acrylic acid is a substituted cinnamic acid derivative. The presence of the acrylic acid moiety, along with the halogenated phenyl group, dictates its solubility characteristics, making it amenable to purification by recrystallization.

Caption: Molecular Structure of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

PropertyValueSource
Molecular Formula C₉H₆BrFO₂[1]
Molecular Weight 245.05 g/mol N/A
Appearance White to off-white crystalline powder[2]
Melting Point Similar related compounds melt in the range of 209-264°C.[2][3] The exact melting point should be determined experimentally.N/A
Purity Typically >98%[2]

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

Question: My compound is not dissolving in the hot solvent. What should I do?

Answer: This issue typically points to one of three possibilities:

  • Incorrect Solvent Choice: The solvent may be too non-polar for your compound. 3-(4-Bromo-3-fluorophenyl)acrylic acid is a polar molecule. A solvent is considered unsuitable if the compound remains insoluble even at high temperatures.[4]

  • Insufficient Solvent: You may not have added enough solvent to dissolve the solute. The goal is to create a saturated solution at the solvent's boiling point.[5] Add the hot solvent in small portions until the solid just dissolves.[5][6]

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If you have added a significant amount of solvent and a small amount of solid remains, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[7]

Question: I have cooled the solution, but no crystals have formed. What is the problem?

Answer: The absence of crystal formation upon cooling indicates that the solution is not supersaturated. Here are several techniques to induce crystallization, in order of preference:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[6][8] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of the pure compound, add a "seed crystal" to the cooled solution.[8] This provides a template for other molecules to crystallize upon. An alternative is to dip a glass rod into the solution, let the solvent evaporate to form a thin film of solid, and then re-introduce the rod into the solution.[8]

  • Reduce the Volume of Solvent: If the above methods fail, it is likely that too much solvent was added.[8] Gently heat the solution to boil off some of the solvent, and then allow it to cool again.

  • Place in an Ice Bath: Further cooling the solution in an ice bath will decrease the solubility of your compound and may promote crystallization.[5] This should be done after the solution has been allowed to cool to room temperature slowly.[6]

Question: My compound has "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is more common with impure samples or when using mixed solvent systems.[9] To resolve this:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional "good" solvent to ensure the saturation point is not reached at such a high temperature.

  • Allow the solution to cool very slowly, perhaps by insulating the flask, to encourage the formation of crystals directly from the solution.

  • Consider changing to a different solvent system with a lower boiling point.

Question: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer: If your product retains a color, it is likely due to the presence of high molecular weight, colored impurities. To remove these:

  • Dissolve the crude solid in the minimum amount of hot solvent.

  • Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

  • Keep the solution hot and swirl it for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot filtration to remove the charcoal.

  • Allow the now colorless filtrate to cool and crystallize as usual.

Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding charcoal.

Question: The recovery yield of my purified product is very low. What went wrong?

Answer: A low yield can result from several factors during the recrystallization process:

  • Using too much solvent: This is the most common cause. Excess solvent will keep a significant portion of your product dissolved even at low temperatures.[8]

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure the funnel and flask are pre-warmed.[7]

  • Washing with the wrong solvent or too much solvent: Washing the collected crystals with a large volume of solvent, or a solvent in which the compound is highly soluble, will dissolve some of your product. Always wash with a minimal amount of ice-cold recrystallization solvent.[4]

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for recrystallization?

An ideal recrystallization solvent should exhibit the following characteristics[10]:

  • High solubility at high temperatures: The compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be nearly insoluble in the cold solvent.

  • Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the crystals.

  • Impurity Solubility: The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

For 3-(4-Bromo-3-fluorophenyl)acrylic acid, good starting points for solvent screening would be polar protic solvents like ethanol, methanol, or acetic acid, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.

Q2: What is a mixed solvent system and when is it useful?

A mixed solvent system, or solvent-antisolvent approach, is used when no single solvent has the ideal solubility properties.[11] It involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "antisolvent").[7][11]

The procedure involves dissolving the compound in a minimum amount of the hot "solvent," followed by the dropwise addition of the "antisolvent" until the solution becomes cloudy (turbid), indicating the onset of precipitation.[9][11] A few drops of the hot "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9] Common solvent pairs include ethanol and water, or ethyl acetate and hexane.[12][13]

Q3: How important is the rate of cooling?

The rate of cooling directly impacts the size and purity of the resulting crystals.

  • Slow Cooling: Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of large, well-defined crystals.[6] This process is selective, and impurity molecules are typically excluded from the growing crystal lattice, resulting in a purer final product.

  • Rapid Cooling (Crashing Out): Cooling the solution too quickly can cause the solid to precipitate rapidly, trapping impurities within the crystal lattice and leading to a less pure product.

Q4: How should I properly wash the collected crystals?

After collecting the crystals by vacuum filtration, it is essential to wash them to remove any residual mother liquor containing dissolved impurities. The key is to use a minimal amount of ice-cold recrystallization solvent.[4] Breaking the vacuum before adding the cold solvent ensures that all the crystals are washed.[4] After a brief wash, reapply the vacuum to dry the crystals.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the purification of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Solvent Selection Screen solvents (e.g., ethanol, ethyl acetate) for ideal solubility profile. B 2. Dissolve Crude Solid Place crude solid in Erlenmeyer flask. Add minimal hot solvent until dissolved. A->B C 3. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. B->C Insoluble impurities? D 4. Cool Solution Allow filtrate to cool slowly to room temperature. C->D E 5. Induce Crystallization If no crystals form, scratch flask or add a seed crystal. D->E No crystals? F 6. Ice Bath Cool further in an ice bath to maximize yield. D->F E->F G 7. Collect Crystals Use vacuum filtration (Büchner funnel) to separate crystals from mother liquor. F->G H 8. Wash Crystals Rinse with a small amount of ice-cold solvent. G->H I 9. Dry Crystals Air dry on the filter, then dry in a vacuum oven. H->I

Caption: Recrystallization Workflow Diagram.

Step 1: Solvent Selection
  • Place approximately 50 mg of the crude 3-(4-Bromo-3-fluorophenyl)acrylic acid into several test tubes.

  • Add 1 mL of a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, water) to each test tube at room temperature and observe the solubility.[4]

  • A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[4] If no single solvent is ideal, select a miscible solvent/antisolvent pair.

Step 2: Dissolution
  • Place the crude 3-(4-Bromo-3-fluorophenyl)acrylic acid in an Erlenmeyer flask.

  • Heat the chosen solvent in a separate beaker.

  • Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the solid is completely dissolved.[5] Use the minimum amount of hot solvent necessary.

Step 3: Hot Filtration (if necessary)
  • If any insoluble impurities remain after adding a reasonable amount of hot solvent, perform a hot filtration.

  • Pre-warm a stemless funnel and a new Erlenmeyer flask with hot solvent to prevent premature crystallization.[7]

  • Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

Step 4: Crystallization
  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.

  • Crystal formation should begin as the solution cools and becomes supersaturated.

  • Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize the yield of crystals.[5]

Step 5: Crystal Collection and Washing
  • Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Break the vacuum and add a small amount of ice-cold solvent to wash the crystals.[4]

  • Reapply the vacuum to pull the wash solvent through.

Step 6: Drying
  • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

  • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, use a vacuum oven at a temperature well below the compound's melting point.

  • Once dry, weigh the purified product and calculate the percent recovery. Determine the melting point to assess its purity.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Singh, P., & Raj, R. (2012). 2-Benzamido-3-(4-bromophenyl) acrylic acid. Journal of Chemical and Pharmaceutical Research, 4(11), 4827-4830.
  • Nichols, L. (2022). 3.3F: Mixed Solvents. In Chemistry LibreTexts. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • MIT OpenCourseWare. (2012). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chemsrc. (2025). 3-(4-Chlorophenyl)acrylic acid. Retrieved from [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
  • Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • Fun Man. (2013, July 11). Recrystallization Solvent Pair [Video]. YouTube. [Link]

  • Wang, Y., et al. (2021).
  • Poulos, C. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid. Retrieved from [Link]

  • Pineda, A. F., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3418.
  • Terent'ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4574.
  • Crysdot LLC. (n.d.). 3-(4-Fluorophenyl)acrylic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile. Retrieved from [Link]

  • Park, K. (n.d.). Solubility of polymers. Retrieved from [Link]

  • ResearchGate. (2025). 2-Benzamido-3-(4-bromophenyl) acrylic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling with Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize catalyst loading and troubleshoot common issues encountered when working with aryl bromides. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the optimization of Suzuki coupling reactions.

Q1: My Suzuki coupling reaction shows low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic approach to troubleshooting is crucial. Begin by assessing these key parameters:

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be effectively reduced in situ to initiate the catalytic cycle.[1] Some precatalysts can be air-sensitive. When in doubt, consider using a fresh batch or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen is a common culprit for failed or low-yielding reactions. Oxygen can lead to the oxidative degradation of phosphine ligands and the homocoupling of boronic acids, both of which consume your starting materials and deactivate the catalyst.[2] It is imperative to ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Boronic Acid Quality: The stability and purity of your boronic acid are paramount. Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation, especially under acidic or heated conditions.[1] It's advisable to use fresh, high-purity boronic acids. If you suspect degradation, you can convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[1][3]

  • Base and Solvent Choice: The base is not just a passive component; it plays a critical role in activating the boronic acid for transmetalation.[3] The choice of base and solvent are often interdependent. Ensure your base is strong enough for the specific substrates and soluble in the reaction medium.

Q2: What is a typical starting catalyst loading for a Suzuki coupling with an aryl bromide?

A2: A general starting point for catalyst loading in Suzuki couplings of aryl bromides is typically in the range of 1-5 mol % of the palladium source.[4] However, the optimal loading is highly dependent on the reactivity of the specific aryl bromide and the efficiency of the chosen ligand. For highly reactive ("activated") aryl bromides (e.g., those with electron-withdrawing groups), you may be able to use lower catalyst loadings (0.1-1 mol %). Conversely, for less reactive ("deactivated") or sterically hindered aryl bromides, higher loadings (2-5 mol %) might be necessary to achieve a reasonable reaction rate. It is always recommended to perform a small-scale optimization to determine the lowest effective catalyst loading for your specific system to minimize cost and residual palladium in your product.

Q3: How do I choose the right ligand for my Suzuki coupling reaction?

A3: Ligand selection is critical for a successful Suzuki coupling, as the ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition. For aryl bromides, phosphine-based ligands are very common. Here are some general guidelines:

  • Electron-Rich Ligands: For less reactive (electron-rich or sterically hindered) aryl bromides, bulky and electron-rich phosphine ligands are often the key to success. These ligands promote the rate-limiting oxidative addition step of the catalytic cycle.[5] Examples include trialkylphosphines like P(t-Bu)₃ and biaryl phosphines like SPhos and XPhos.[3]

  • Bidentate Ligands: Bidentate phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are also widely used and can offer good stability to the catalytic complex.[6]

A screening of a small set of ligands is often the most effective way to identify the optimal choice for a new reaction.

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to troubleshooting your Suzuki coupling reactions.

Problem 1: Low or No Product Formation with Significant Starting Material Remaining

If your reaction stalls with a large amount of unreacted aryl bromide, consider the following causes and solutions:

Potential Cause Explanation Suggested Solution(s)
Inactive Catalyst The Pd(0) active species is not being generated or is rapidly decomposing. If using a Pd(II) precatalyst, the in situ reduction may be inefficient.- Use a fresh, high-quality palladium precatalyst and ligand.- Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, ensuring it is handled under strictly anaerobic conditions.- If using a Pd(II) source, ensure your reaction conditions (e.g., presence of a reducing agent like an alcohol or phosphine) are suitable for its reduction.[1]
Inefficient Oxidative Addition This is often the rate-limiting step, especially with electron-rich or sterically hindered aryl bromides. The palladium catalyst is not inserting into the carbon-bromine bond effectively.[7]- Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos, or bulky trialkylphosphines like PCy₃).[3][5]- Increase the reaction temperature.- Consider a more polar aprotic solvent like DMF or dioxane to potentially accelerate this step.
Poor Boronic Acid Quality/Reactivity The boronic acid may have decomposed (protodeboronation) or is not being activated sufficiently for transmetalation.- Use a fresh, anhydrous sample of the boronic acid.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[1]- Screen different bases. A stronger base may be required to form the active boronate species.
Inappropriate Base or Solvent The base may not be soluble enough in the chosen solvent, or it may not be strong enough to activate the boronic acid.- Ensure the base is at least partially soluble in the reaction medium. The use of a phase-transfer catalyst can sometimes help.- Screen a range of bases with varying strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3]- Consider using a solvent system that can dissolve both the organic substrates and the inorganic base, such as a mixture of an organic solvent and water.[8]
Problem 2: Formation of Significant Side Products

The presence of side products can complicate purification and reduce the yield of your desired product. Here's how to address common side reactions:

Side Product Plausible Mechanism Mitigation Strategies
Homocoupling of Boronic Acid (R-R) This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen and can be a sign of inefficient catalyst turnover.[1]- Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.- Use a stoichiometric amount of the boronic acid (or a slight excess, e.g., 1.1-1.2 equivalents). A large excess can favor homocoupling.- Optimize the catalyst loading; sometimes a lower catalyst concentration can disfavor this side reaction.
Dehalogenation of Aryl Bromide (Ar-H) The aryl bromide is reduced to the corresponding arene. This can occur via a competing reaction pathway where a hydride source (e.g., from the solvent or base) is transferred to the palladium complex.- Avoid using solvents that can act as hydride donors, such as isopropanol, especially at high temperatures.- Screen different bases. Some bases are more prone to promoting dehalogenation than others.- Use a ligand that promotes a faster rate of cross-coupling, thereby outcompeting the dehalogenation pathway.
Formation of Palladium Black The precipitation of palladium metal as a black solid is a clear indication of catalyst decomposition. This leads to a loss of active catalyst from the solution and a halt in the reaction.- Ensure the ligand is present in a sufficient ratio to the palladium source (typically a Pd:Ligand ratio of 1:1 to 1:2 for monodentate ligands).- Avoid excessively high reaction temperatures.- Ensure the reaction mixture is well-stirred to prevent localized overheating and concentration gradients.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki coupling of an aryl bromide. Optimization of the specific components will likely be necessary.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol %)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol %)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)

  • Reaction vessel (e.g., Schlenk flask or sealed vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the reaction vessel, add the aryl bromide, boronic acid, palladium precatalyst, ligand, and base.

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.[9]

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Stir the mixture at the desired temperature (a starting point could be 80-100 °C) and monitor the reaction progress.[9]

  • Monitoring: The reaction can be monitored by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by an appropriate method, such as flash column chromatography or recrystallization.[9]

Protocol for Reaction Monitoring by TLC
  • Carefully take a small aliquot of the reaction mixture using a capillary tube or a syringe.

  • Spot the aliquot onto a TLC plate alongside spots of your starting aryl bromide and, if available, the expected product.

  • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the spots under UV light and/or by staining. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle and Common Failure Points

Understanding the catalytic cycle is key to effective troubleshooting. The following diagram illustrates the main steps and highlights where common problems can arise.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Dehalogenation Dehalogenation (Ar-H) PdII->Dehalogenation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal [Ar'B(OH)₃]⁻ Homocoupling Homocoupling (Ar'-Ar') ArBOH->Homocoupling RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Reaction CheckSM Check TLC/LC-MS: Starting Material (SM) Status? Start->CheckSM SM_Consumed SM Consumed, Low Product Yield CheckSM->SM_Consumed Consumed SM_Remains Significant SM Remains CheckSM->SM_Remains Remains SideProducts Analyze for Side Products: Homocoupling or Dehalogenation? SM_Consumed->SideProducts CheckCatalyst Issue with Oxidative Addition or Catalyst Activity SM_Remains->CheckCatalyst Homocoupling Homocoupling is Major Side Product SideProducts->Homocoupling Yes, Homocoupling Dehalogenation Dehalogenation is Major Side Product SideProducts->Dehalogenation Yes, Dehalogenation NoSideProducts No Major Side Products SideProducts->NoSideProducts No Action_Homocoupling Action: - Rigorous Degassing - Check Boronic Acid Purity - Adjust Stoichiometry Homocoupling->Action_Homocoupling Action_Dehalogenation Action: - Change Solvent/Base - Use More Active Ligand Dehalogenation->Action_Dehalogenation Action_NoSideProducts Action: - Check Boronic Acid Activation (Screen Bases) - Consider Product Instability NoSideProducts->Action_NoSideProducts Action_CheckCatalyst Action: - Use Fresh Catalyst/Ligand - Switch to More Electron-Rich Ligand - Increase Temperature CheckCatalyst->Action_CheckCatalyst

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available at: [Link]

  • Pascanu, V., et al. (2013). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr-NH₂. ResearchGate. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557–12566.
  • Hesp, K. D., & Rylan, M. J. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1949–1954.
  • Rose-Hulman Institute of Technology. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Sandiego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. (2021-07-09). Available at: [Link]

  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. Available at: [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025-08-07). Available at: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305–311.
  • Advion, Inc. REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA). Available at: [Link]

  • ResearchGate. What Makes for a Bad Catalytic Cycle? A Theoretical Study on the Suzuki−Miyaura Reaction within the Energetic Span Model. (2025-08-10). Available at: [Link]

  • O'Brien, A. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2268–2282.

Sources

Technical Support Center: Palladium Catalyst Removal from Acrylic Acid Products

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, to synthesize acrylic acid derivatives and other active pharmaceutical ingredients (APIs). Efficient removal of residual palladium is critical not only for economic reasons but, more importantly, to meet stringent regulatory standards for elemental impurities in final drug products.[1][2]

This resource provides in-depth, practical guidance in a question-and-answer format, addressing common challenges and offering field-proven solutions to ensure your final product meets the required purity specifications.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium from my acrylic acid product so critical?

A1: The removal of palladium is mandated by two primary factors:

  • Regulatory Compliance: Global regulatory bodies, through the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits on elemental impurities in pharmaceutical products due to their potential toxicity.[2] Palladium is classified among these elemental impurities, and its concentration in the final API must be below specified thresholds.[3]

  • Scientific Integrity: Residual palladium can interfere with downstream processes and biological assays.[4] It can also compromise the stability and purity of the final API.[5] Furthermore, palladium is a costly and finite resource, making its recovery and recycling an important consideration for sustainable process chemistry.[1]

Q2: What are the primary methods for removing palladium catalysts?

A2: Palladium removal strategies are broadly categorized based on their mechanism of action. The most common methods include:

  • Adsorption: Utilizing materials with a high surface area, such as activated carbon, to physically adsorb the palladium species.[6]

  • Scavenging (Chemisorption): Employing solid supports (typically silica or polymers) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or thioureas.[7][8] These scavengers selectively bind and immobilize the metal, allowing for its removal by simple filtration.[1][9]

  • Crystallization: Purifying the API through crystallization can leave palladium impurities behind in the mother liquor. However, this method can be unreliable, and in some cases, may even concentrate the metal within the crystal lattice.[2][7]

  • Extraction: Using aqueous solutions, sometimes containing chelating agents, to perform a liquid-liquid extraction to remove water-soluble palladium species.[10][11]

  • Nanofiltration: A membrane-based technique that separates the smaller product molecules from the larger palladium catalyst complexes.[10][12]

Q3: How do I select the most appropriate palladium removal method for my specific process?

A3: The choice of method is highly system-dependent and requires careful consideration of several factors.[1] There is no single "best" method; an effective strategy often involves screening several options. Key decision criteria include:

  • Palladium Species: The oxidation state (e.g., Pd(0), Pd(II)) and coordination sphere of the residual palladium greatly influence its reactivity. Different scavengers target different species.[1][7]

  • Product and Solvent Properties: The solubility and stability of your acrylic acid derivative in the chosen solvent system are critical. The method must not degrade the product or lead to significant yield loss.[1]

  • Initial Palladium Concentration: The starting level of palladium contamination will influence the amount of scavenger needed and the feasibility of certain methods.

  • Process Scale: A method that works well at the lab bench (e.g., chromatography) may not be practical or cost-effective for a multi-kilogram scale-up.[1][13]

Below is a workflow to guide your selection process.

G start Start: Reaction Work-up Complete pd_level Initial Pd Level > 100 ppm? start->pd_level scavenger_screen Perform Scavenger Screening (Thiol, Amine, Mixed-mode) pd_level->scavenger_screen  Yes crystallization Attempt Recrystallization pd_level->crystallization  No product_stability Product Stable to Adsorbents? product_stability->scavenger_screen  No, try milder scavengers activated_carbon Trial Activated Carbon Treatment product_stability->activated_carbon  Yes scavenger_screen->product_stability optimize Optimize Lead Method (Loading, Time, Temp) scavenger_screen->optimize activated_carbon->optimize end Final API < ICH Limit crystallization->end product_loss Evaluate Product Loss optimize->product_loss product_loss->scavenger_screen  Too High, Re-screen product_loss->end  Acceptable G Pd_complex {(Product-Pd)n | Pd(L)n} | Solvated Palladium Complex Silica Silica Support -SH -SH -SH Pd_complex->Silica:f2 Chelation Chelated Pd-Scavenger (Immobilized) Silica:f2->Chelation 2. Chelation

Caption: Mechanism of palladium capture by a thiol-functionalized silica scavenger.

Q: I successfully removed the palladium, but I lost over 20% of my acrylic acid product. How can I improve my yield?

A: Significant product loss is often due to non-selective binding or physical trapping.

  • Non-Specific Adsorption: This is a common issue with high-surface-area adsorbents like activated carbon. Polar products, such as those with carboxylic acid groups, can have a strong affinity for the carbon surface. [1] * Causality: Both activated carbon and functionalized silica have surface properties (polarity, acidity) that can lead to the unintended adsorption of the desired product alongside the metal impurity.

    • Solution:

      • Reduce Adsorbent Loading: Use the minimum amount of activated carbon necessary.

      • Wash the Adsorbent: After filtration, wash the collected solid (the "cake") with fresh solvent to recover adsorbed product. Be aware this may also leach some palladium back into the solution, requiring optimization. [1] * Switch to a More Selective Scavenger: Functionalized silicas are often more selective than activated carbon, leading to lower product loss. [1]Some silica supports are "end-capped" to reduce their surface acidity and minimize interactions with the product. [1]

  • Product Instability: The conditions of the scavenging process (e.g., temperature, pH, presence of a reactive scavenger) might be degrading your product.

    • Causality: Thiol-based scavengers, for example, can sometimes participate in undesired side reactions with the API, leading to new impurities and yield loss. [1] * Solution: Screen a panel of scavengers, including non-sulfur-based options like amine-functionalized silicas. Run a control experiment where your purified product is subjected to the scavenging conditions without any palladium to check for degradation.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal with Activated Carbon

This protocol is a cost-effective first approach, particularly when product loss is not a primary concern. [1]

  • Preparation: Ensure your crude acrylic acid product is fully dissolved in a suitable organic solvent (e.g., THF, EtOAc).

  • Addition of Carbon: To the stirred solution, add 5-20 wt% of activated carbon (e.g., Darco KB-B) relative to the mass of your crude product. The optimal amount should be determined empirically.

  • Incubation: Stir the slurry at a controlled temperature. Start with ambient temperature for 2-4 hours. If removal is inefficient, increase the temperature to 40-50 °C and the time up to 18 hours, provided the product is thermally stable. [1]4. Filtration: Filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the fine carbon particles. [10]A fine-porosity filter paper is essential.

  • Recovery Wash: Wash the filter cake with 2-3 portions of fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and analyze the resulting solid for residual palladium content (e.g., by ICP-MS) and product recovery.

Protocol 2: General Procedure for Palladium Removal with Functionalized Silica Scavengers

This method offers higher selectivity and is often preferred for high-value APIs. [1][9]

  • Preparation: Dissolve the crude product in an appropriate solvent.

  • Scavenger Selection & Addition: Based on screening results or literature precedent, select a scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP). Add 3-10 equivalents of the scavenger relative to the initial amount of palladium in the reaction.

  • Incubation: Stir the mixture at ambient temperature or heat to 40-60 °C for 2-18 hours. Monitor the palladium concentration in the solution over time to determine the optimal duration.

  • Filtration: The silica particles are generally easier to filter than activated carbon. Filter the slurry through a standard filter paper or a fritted glass funnel.

  • Recovery Wash: Wash the collected silica scavenger with fresh solvent to ensure complete recovery of the product.

  • Analysis: Combine the filtrate and washes, concentrate, and determine the residual palladium level and product yield.

MethodAdvantagesDisadvantagesTypical Loading
Activated Carbon Low cost, widely available, effective for many Pd species. [6]Low selectivity (can cause product loss), fine particles can be difficult to filter. [1][2]5 - 20 wt%
Functionalized Silica High selectivity, low product loss, easy to filter, wide variety of functionalities available. [1]Higher cost, performance is highly dependent on the specific Pd species. [1]3 - 10 eq. (vs Pd)
Crystallization Can be integrated into the final product isolation step.Can concentrate impurities, may not be effective for all systems. [2][7]N/A
Aqueous Extraction Can remove inorganic salts simultaneously.Limited to water-soluble Pd species, requires solvent-intensive workup. [10]N/A
Table 2: Comparison of Common Palladium Removal Methods.

References

  • D. J. C. Constable, et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]

  • J. Recho, et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ResearchGate. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]

  • S. S. D. Brown, et al. (2010). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • T. Ohishi, et al. (2006). Method of removing palladium.
  • Johnson Matthey Technology Review. (2015). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • M. Chatzopoulou, et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, NIH. [Link]

  • M. Chatzopoulou, et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

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  • S. Agar, et al. (2020). A study of palladium recovery with thiourea from nitric acid solutions. ResearchGate. [Link]

  • M. S. El-Shahawi, et al. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. ResearchGate. [Link]

  • J. Lee, et al. (2021). Synergistic integration of thiourea-modified bead activated carbon and fluidized-bed reactor for rapid and selective palladium recovery from wastewater. ResearchGate. [Link]

  • US Pharmacopeia (USP). (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. [Link]

  • SiliCycle. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]

  • A. F. M. M. Rahman, et al. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

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Validation & Comparative

A Spectroscopic Guide to Halogenated Phenylacrylic Acids: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated Phenylacrylic Acids

Halogenated phenylacrylic acids, often derivatives of cinnamic acid, represent a pivotal class of organic compounds in the realms of pharmaceuticals, materials science, and synthetic chemistry.[1][2] Their rigid, conjugated structure, comprising a phenyl ring and an acrylic acid moiety, serves as a versatile scaffold. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl ring profoundly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications, in turn, influence their biological activity and material characteristics. Consequently, a thorough understanding of their structural nuances is paramount for researchers in drug development and materials engineering.

Spectroscopic techniques are indispensable tools for the precise characterization of these molecules.[3] This guide provides a comparative analysis of halogenated phenylacrylic acids using three core spectroscopic methods: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By examining the impact of the halogen's nature and its positional isomerism (ortho, meta, para) on the spectral data, this guide aims to equip researchers with the foundational knowledge to interpret spectra, elucidate structure-property relationships, and make informed decisions in their scientific pursuits.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of phenylacrylic acids. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the electronic influence of substituents on the phenyl ring.

Causality of Experimental Choices

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. A non-polar solvent like hexane is often used to obtain a "pure" spectrum, minimizing solvent-solute interactions. However, for compounds with limited solubility, a polar protic solvent like ethanol or methanol is a common choice. It is crucial to maintain consistency in the solvent used for a direct comparison across a series of compounds. The concentration of the sample is kept low to ensure the absorbance falls within the linear range of the Beer-Lambert law, typically between 0.1 and 1.0 absorbance units.

Comparative UV-Vis Data

The extended conjugation between the phenyl ring and the acrylic acid group in phenylacrylic acids results in a strong π → π* transition, typically observed in the UV region. The introduction of a halogen atom can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax depending on the interplay of its inductive and resonance effects. Generally, the effect of halogens on the λmax of the primary π → π* transition in these systems is modest but follows observable trends. For instance, the λmax for trans-cinnamic acid is around 270 nm.[4] Halogen substitution is expected to cause slight shifts from this value.

CompoundPositionHalogenλmax (nm)Reference
Phenylacrylic Acid (Cinnamic Acid)-H~270[4]
Halogenated Phenylacrylic AcidorthoF~275[5]
Halogenated Phenylacrylic AcidparaFData not readily available in searched literature
Halogenated Phenylacrylic AcidparaClData not readily available in searched literature
Halogenated Phenylacrylic Acidcis-isomerH~262[4]

Note: A comprehensive, directly comparable dataset for all halogenated isomers was not available in the searched literature. The provided data points are illustrative. The general trend is a slight bathochromic shift with increasing conjugation or electron-donating character of the substituent.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the halogenated phenylacrylic acid.

    • Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a 100 mL volumetric flask to create a stock solution.

    • Perform serial dilutions of the stock solution to obtain a final concentration that gives an absorbance in the optimal range (0.1-1.0 A.U.).

  • Instrumentation and Measurement:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the chosen solvent to serve as a blank.

    • Record the baseline spectrum of the solvent.

    • Rinse the cuvette with the sample solution before filling it.

    • Record the UV-Vis spectrum of the sample from approximately 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement weigh Weigh Sample (1-5 mg) dissolve Dissolve in UV-grade Solvent (100 mL stock) weigh->dissolve dilute Serial Dilution to Optimal Concentration dissolve->dilute blank Run Solvent Blank dilute->blank Transfer to Cuvette measure Acquire Sample Spectrum (200-400 nm) blank->measure analyze Determine λmax measure->analyze FTIR_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement clean Clean ATR Crystal load Place Powdered Sample on Crystal clean->load background Acquire Background Spectrum load->background Apply Pressure sample_spec Acquire Sample Spectrum background->sample_spec analyze Identify Characteristic Bands sample_spec->analyze NMR_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms tune Tune and Shim Spectrometer add_tms->tune Insert into Spectrometer acquire_h1 Acquire ¹H Spectrum tune->acquire_h1 acquire_c13 Acquire ¹³C Spectrum tune->acquire_c13 process Process and Analyze Spectra acquire_h1->process acquire_c13->process

Diagram 3: Workflow for NMR spectroscopic analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of halogenated phenylacrylic acids requires a synergistic application of UV-Vis, IR, and NMR techniques. UV-Vis spectroscopy provides a rapid assessment of the conjugated system, IR spectroscopy confirms the presence of key functional groups and offers clues to the substitution pattern, and NMR spectroscopy delivers a detailed map of the molecular framework.

The data presented in this guide illustrates the subtle yet significant influence of halogen substitution on the spectroscopic properties of these compounds. By understanding these trends and employing rigorous experimental protocols, researchers can confidently characterize their synthesized molecules, paving the way for the rational design of new drugs and materials with tailored properties.

References

  • PubChem. (n.d.). 4-Fluorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, S. M., Kim, Y. S., Kim, D. W., & Yang, J. W. (2012). Supplementary Information: Transition metal-free, NaOtBu-O2–mediated one-pot cascade oxidation of allylic alcohols to α,β-unsaturated carboxylic acids. Green Chemistry. The Royal Society of Chemistry.
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  • Brown, W. P. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Chemistry. Retrieved from [Link]

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A Comparative Guide to the Antifungal Potential of Halogenated Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antifungal agents. Among the promising candidates, acrylic acid derivatives have garnered attention for their diverse biological activities. This guide provides a comparative analysis of the antifungal activity of halogenated acrylic acid derivatives, synthesizing current research to offer insights for researchers, scientists, and drug development professionals. While direct comparative studies on halogenated acrylic acid derivatives are emerging, this guide draws upon data from related acrylic acid compounds and other halogenated molecules to elucidate potential mechanisms and structure-activity relationships.

The Emerging Role of Halogenation in Antifungal Drug Discovery

Halogenation is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. The introduction of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] In the context of antifungal agents, halogenation has been shown to markedly enhance potency. For instance, studies on multi-halogenated indoles have demonstrated that di-halogenated derivatives exhibit potent fungicidal activity against drug-resistant Candida species.[2] The enhanced antifungal effect is attributed to increased hydrophobic and electron-withdrawing effects conferred by the halogen substituents.[2] While not acrylic acids, these findings provide a strong rationale for investigating halogenation as a means to potentiate the antifungal activity of acrylic acid scaffolds.

Mechanism of Action: A Proposed Model for Halogenated Acrylic Acid Derivatives

The precise mechanism of action for halogenated acrylic acid derivatives is an active area of investigation. However, based on the known activities of related compounds, a plausible mechanism involves the disruption of fungal cell membrane integrity and the induction of oxidative stress. Some organic acids are known to disrupt fungal cell membranes, leading to a loss of permeability and eventual cell lysis.[3] Furthermore, some halogenated antifungal compounds have been shown to induce the accumulation of reactive oxygen species (ROS), contributing to their fungicidal activity.[2] It is hypothesized that the electrophilic nature of the α,β-unsaturated carbonyl system in acrylic acids, enhanced by the electron-withdrawing halogen, could facilitate reactions with cellular nucleophiles, such as thiol groups in enzymes and proteins, leading to cellular dysfunction.

cluster_0 Fungal Cell Halogenated_Acrylic_Acid Halogenated Acrylic Acid Derivative Cell_Membrane Fungal Cell Membrane Halogenated_Acrylic_Acid->Cell_Membrane 1. Penetration Cellular_Targets Interaction with Cellular Nucleophiles (e.g., Thiols) Halogenated_Acrylic_Acid->Cellular_Targets 2b. Intracellular Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption 2a. Direct Interaction Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death ROS_Production Increased Reactive Oxygen Species (ROS) ROS_Production->Fungal_Cell_Death Cellular_Targets->ROS_Production 3. Induction of Oxidative Stress Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Test Compound Start->Prep_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions->Inoculate_Plate Incubate Incubate Plate (35°C, 24-48h) Inoculate_Plate->Incubate Read_Results Read MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for the broth microdilution antifungal susceptibility assay.

Conclusion and Future Directions

The available evidence, though indirect, strongly suggests that halogenated acrylic acid derivatives represent a promising, yet underexplored, class of potential antifungal agents. The known benefits of halogenation on the antimicrobial activity of other molecular scaffolds, combined with the inherent reactivity of the acrylic acid core, provide a solid foundation for future research.

Key areas for future investigation include:

  • Systematic Synthesis and Screening: A library of halogenated acrylic acid derivatives with varying halogen substitutions (F, Cl, Br, I) at different positions should be synthesized and screened against a broad panel of pathogenic fungi.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the type and position of the halogen atom and the resulting antifungal activity will be crucial for rational drug design.

  • Mechanism of Action Studies: In-depth studies are required to confirm the precise molecular targets and mechanisms of action of these compounds.

  • Toxicity and Selectivity Profiling: Evaluation of the cytotoxicity of these derivatives against mammalian cell lines is essential to determine their therapeutic index.

By pursuing these research avenues, the scientific community can unlock the full potential of halogenated acrylic acid derivatives in the fight against fungal infections.

References

  • Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters. [Link]

  • Comparative Evaluation of Antifungal Property of Acrylic Resin Reinforced with Magnesium Oxide and Silver Nanoparticles and their Effect on Cytotoxic Levels: An In vitro Study. [Link]

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  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. [Link]

  • Comparison of Antifungal Properties of Acrylic Resin Reinforced with ZnO and Ag Nanoparticles. [Link]

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  • Miconazole activity against Candida biofilms developed on acrylic discs. [Link]

  • Comparative Evaluation of the Antimicrobial Efficacy of Sodium Hypochlorite, Silver Nanoparticles, and Zinc Nanoparticles against Candidal Biofilm: An In Vitro Study. [Link]

  • Halogenation in Fungi: What Do We Know and What Remains to Be Discovered?. [Link]

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  • ANTIFUNGAL ACTIVITY OF ORGANIC ACIDS AND THEIR IMPACT ON WOOD DECAY RESISTANCE. [Link]

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A Comparative Analysis of the Predicted Cytotoxicity of 3-(4-Bromo-3-fluorophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the pursuit of novel small molecules with potent and selective cytotoxic activity against cancer cells remains a cornerstone of oncological research. Phenylacrylic acids, a class of compounds derived from cinnamic acid, have garnered significant attention for their diverse biological activities, including notable anticancer properties.[1][2] The cytotoxic potential of these compounds can be significantly modulated by the nature and position of substituents on the phenyl ring. This guide provides a comparative analysis of the predicted cytotoxicity of 3-(4-Bromo-3-fluorophenyl)acrylic acid, a halogenated derivative, against structurally similar compounds.

Due to the absence of direct experimental cytotoxicity data for 3-(4-Bromo-3-fluorophenyl)acrylic acid in the current body of scientific literature, this analysis is based on a predictive framework derived from established structure-activity relationships (SAR) of closely related analogs. The aim is to provide researchers, scientists, and drug development professionals with a scientifically grounded perspective on the potential efficacy of this compound and to outline the experimental methodologies required for its empirical validation.

Structure-Activity Relationship and Predicted Cytotoxicity

The cytotoxic efficacy of phenylacrylic acid derivatives is intricately linked to their structural features, particularly the substitution pattern on the phenyl ring. Halogenation has been a widely employed strategy to enhance the biological activity of various therapeutic agents. Both bromine and fluorine substitutions are of particular interest due to their ability to modulate key physicochemical properties such as lipophilicity, electronic effects, and metabolic stability.

Comparative Compounds

To build a predictive model for the cytotoxicity of 3-(4-Bromo-3-fluorophenyl)acrylic acid, we will consider the following structurally related compounds for which experimental data is available:

  • Cinnamic Acid: The parent compound, providing a baseline for cytotoxicity.

  • 3-(4-Chlorophenyl)acrylic Acid: A mono-halogenated analog, offering insights into the effect of a halogen at the para position.

  • 3-(4-Bromophenyl)acrylic Acid: A bromo-substituted analog, to assess the impact of bromine at the para position.

  • 3-(3-Fluorophenyl)acrylic Acid: A fluoro-substituted analog, to evaluate the effect of fluorine at the meta position.

Predicted Cytotoxicity Profile

Based on the analysis of existing literature, a key determinant of cytotoxicity in this class of compounds is their ability to act as antimitotic agents, often through the inhibition of tubulin polymerization.[1][2] The substitution pattern on the phenyl ring plays a crucial role in the binding affinity of these molecules to the colchicine-binding site on β-tubulin.

It is hypothesized that the presence of both a bromine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring in 3-(4-Bromo-3-fluorophenyl)acrylic acid would confer potent cytotoxic activity. This prediction is based on the following rationale:

  • Lipophilicity: The bromine atom is known to significantly increase the lipophilicity of a molecule.[3] Increased lipophilicity can enhance cell membrane permeability, leading to higher intracellular concentrations of the compound.

  • Electronic Effects: The electron-withdrawing nature of both fluorine and bromine can influence the electronic distribution of the molecule, potentially enhancing its interaction with the target protein.

  • Steric Factors: The specific arrangement of the bromo and fluoro substituents may provide an optimal conformation for binding to the target site.

The following table summarizes the reported cytotoxicity of similar compounds and provides a predicted range for 3-(4-Bromo-3-fluorophenyl)acrylic acid.

CompoundStructureCell LineIC50 (µM)Reference
Cinnamic AcidVariousGenerally low cytotoxicity[3]
3-(4-Chlorophenyl)acrylic AcidMDA-MB-2313.24 ± 0.13[1][2]
3-(4-Bromo-3-fluorophenyl)acrylic Acid Predicted Predicted: < 5 N/A

Experimental Validation: Methodologies for Cytotoxicity Assessment

To empirically validate the predicted cytotoxicity of 3-(4-Bromo-3-fluorophenyl)acrylic acid, a series of robust and well-established in vitro assays are recommended. These assays provide quantitative data on cell viability, proliferation, and the mechanism of cell death.

Workflow for In Vitro Cytotoxicity Evaluation

G cluster_0 Compound Preparation & Cell Culture cluster_1 Cytotoxicity Assays cluster_2 Data Analysis Compound Compound Solubilization (e.g., in DMSO) MTT MTT Assay (Metabolic Activity) Compound->MTT LDH LDH Release Assay (Membrane Integrity) Compound->LDH Caspase Caspase-3/7 Assay (Apoptosis Induction) Compound->Caspase Cells Cell Line Seeding (e.g., MCF-7, A549) Cells->MTT Cells->LDH Cells->Caspase Analysis IC50 Determination & Statistical Analysis MTT->Analysis LDH->Analysis Caspase->Analysis

Caption: A generalized workflow for the in vitro evaluation of a novel compound's cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 3-(4-Bromo-3-fluorophenyl)acrylic acid and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed with a lysis buffer).

Caspase-3/7 Activity Assay

This assay specifically measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. An increase in caspase-3/7 activity is a hallmark of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in the assay kit.

  • Caspase Reaction: Add the caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorophore or a chromophore) to the cell lysate.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Signal Detection: Measure the fluorescence (e.g., excitation/emission at 498/521 nm for a fluorogenic substrate) or absorbance (at 405 nm for a colorimetric substrate).

  • Data Analysis: Quantify the caspase-3/7 activity and compare it to the vehicle control to determine the fold-increase in apoptosis.

Predicted Mechanism of Action

Based on the cytotoxic activity of similar phenylacrylic acid derivatives, the predicted primary mechanism of action for 3-(4-Bromo-3-fluorophenyl)acrylic acid is the inhibition of tubulin polymerization .

G Compound 3-(4-Bromo-3-fluorophenyl)acrylic Acid Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Essential for Spindle Mitotic Spindle Formation Polymerization->Spindle Leads to Arrest G2/M Phase Arrest Spindle->Arrest Disruption causes Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Predicted mechanism of action for 3-(4-Bromo-3-fluorophenyl)acrylic acid.

This inhibition disrupts the formation and function of the mitotic spindle, a critical cellular machinery for chromosome segregation during cell division. The consequence of this disruption is cell cycle arrest at the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]

Conclusion

While direct experimental evidence is currently lacking, a systematic analysis of structure-activity relationships of related phenylacrylic acid derivatives strongly suggests that 3-(4-Bromo-3-fluorophenyl)acrylic acid is a promising candidate for a potent cytotoxic agent. The combined electronic and lipophilic contributions of the bromo and fluoro substituents are predicted to enhance its interaction with its putative target, β-tubulin, leading to cell cycle arrest and apoptosis.

The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of this prediction. Further investigations into its selectivity for cancer cells over normal cells, as well as in vivo efficacy studies, will be crucial next steps in evaluating the therapeutic potential of this compound.

References

  • Fayad, E., Altalhi, S. A., Abualnaja, M. M., et al. (2023).
  • Ho, H., Pang, Y., Yeo, W. K., & Loke, W. K. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology.
  • Kurata, S., Kure, T., & Yamazaki, Y. (2012). Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp.

Sources

A Comparative Guide to the Enzyme Inhibitory Activity of Bromo- versus Iodo-Substituted Acrylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent inhibitors, α,β-unsaturated carbonyl compounds stand out as a prominent class of "warheads" capable of forming irreversible bonds with nucleophilic residues in enzyme active sites. Among these, halo-substituted acrylic acids present a tunable platform for designing potent and specific enzyme inhibitors. The choice of the halogen substituent, particularly bromine versus iodine, can significantly influence the compound's reactivity and, consequently, its inhibitory profile. This guide provides an in-depth comparison of the anticipated enzyme inhibitory activities of bromo- and iodo-substituted acrylic acids, grounded in mechanistic principles and supported by experimental methodologies for their evaluation.

While direct head-to-head comparative studies with quantitative inhibitory data for bromo- and iodo-substituted acrylic acids on the same enzyme target are not extensively documented in publicly available literature, a robust comparative analysis can be constructed based on fundamental principles of chemical reactivity and evidence from related fields.

The Decisive Factor: The Michael Addition and Halide Leaving Group Ability

The primary mechanism by which halo-substituted acrylic acids are proposed to exert their inhibitory effect is through a covalent Michael addition reaction with a nucleophilic amino acid residue, typically a cysteine or a lysine, within the enzyme's active site. This reaction results in the formation of a stable covalent bond, leading to irreversible inhibition of the enzyme's catalytic activity.

The rate-determining step in this reaction is the nucleophilic attack of the amino acid on the β-carbon of the acrylic acid. The nature of the halogen substituent at the β-position plays a crucial role in this process. The key to understanding the difference in inhibitory potential between bromo- and iodo-substituted acrylic acids lies in the leaving group ability of the halide.

Iodine , being larger and more polarizable than bromine, is a superior leaving group. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making the iodo-substituted acrylic acid a more potent electrophile. Consequently, iodo-substituted acrylic acids are expected to exhibit a faster rate of covalent modification of the target enzyme compared to their bromo-substituted counterparts. This enhanced reactivity is anticipated to translate into greater inhibitory potency.

Potential Enzyme Targets: Where Could These Inhibitors Act?

The electrophilic nature of halo-substituted acrylic acids makes them potential inhibitors for a range of enzymes that utilize a nucleophilic residue in their catalytic mechanism. Based on existing literature, two promising classes of enzyme targets include:

  • Enzymes of the β-Oxidation Pathway: Acrylic acid itself has been reported to be an inhibitor of the β-oxidation pathway, with a specific target being 3-ketoacyl-CoA thiolase. This enzyme utilizes a cysteine residue in its active site for catalysis, making it susceptible to covalent modification by Michael acceptors.

  • Haloalkane Dehalogenases: These enzymes are involved in the detoxification of halogenated compounds. While their natural substrates are typically saturated haloalkanes, the presence of a nucleophilic residue in their active site could render them susceptible to inhibition by halo-substituted acrylic acids.

The broader implication is that any enzyme with a reactive, accessible nucleophile in a functionally important region could be a potential target for these inhibitors.

A Note on Specificity and Off-Target Effects

The high reactivity of iodo-substituted acrylic acids, while contributing to their potency, also raises concerns about specificity and potential off-target effects. A more reactive compound is more likely to react with other biological nucleophiles, leading to unwanted toxicity. Therefore, the design of effective and safe inhibitors requires a careful balance between reactivity and specificity. This can be achieved through the introduction of other functional groups on the acrylic acid scaffold that promote specific binding to the target enzyme's active site before the covalent reaction occurs.

Quantitative Comparison: Expected Trends in Inhibitory Parameters

In the absence of direct comparative data, we can predict the trends in key inhibitory parameters based on the mechanistic principles discussed above.

Inhibitor ClassExpected ReactivityExpected IC50Expected k_inact/K_i
Bromo-substituted Acrylic Acids ModerateHigherLower
Iodo-substituted Acrylic Acids HighLowerHigher

IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. We anticipate that iodo-substituted acrylic acids will have lower IC50 values than their bromo- counterparts due to their higher reactivity.

k_inact/K_i (Second-order rate constant for inactivation): This parameter is a measure of the efficiency of an irreversible inhibitor. A higher k_inact/K_i value indicates a more efficient inhibitor. We predict that iodo-substituted acrylic acids will exhibit higher k_inact/K_i values, reflecting a faster rate of covalent modification.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences in inhibitory activity, the following experimental protocols are recommended.

Determination of IC50 Values

Objective: To determine the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity.

Methodology:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its specific substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the bromo- and iodo-substituted acrylic acids in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add varying concentrations of the inhibitors to the wells.

    • Pre-incubate the enzyme and inhibitor for a fixed period (e.g., 15-30 minutes) to allow for the covalent reaction to occur.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the reaction progress over time by measuring the formation of the product (e.g., using a spectrophotometer or fluorometer).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Kinetic Analysis of Irreversible Inhibition

Objective: To determine the kinetic parameters of irreversible inhibition, including the inactivation rate constant (k_inact) and the inhibitor binding affinity (K_i).

Methodology:

  • Progress Curve Analysis:

    • Set up a series of reactions with a fixed concentration of the enzyme and substrate, and varying concentrations of the inhibitor.

    • Monitor the reaction progress from time zero.

    • The progress curves will show a time-dependent decrease in the reaction rate as the enzyme is progressively inactivated.

  • Data Analysis:

    • Fit the progress curves to an equation that describes irreversible inhibition to determine the apparent inactivation rate constant (k_obs) for each inhibitor concentration.

    • Plot the k_obs values against the inhibitor concentration.

    • The resulting plot can be fitted to a hyperbolic or linear equation (depending on the mechanism) to determine the maximal inactivation rate (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_i).

Visualizing the Concepts

Proposed Mechanism of Covalent Inhibition

G Enzyme Enzyme-Cys-SH Complex Non-covalent Enzyme-Inhibitor Complex Enzyme->Complex Reversible Binding (Ki) Inhibitor Halo-Acrylic Acid (X = Br or I) Inhibitor->Complex Complex->Enzyme Covalent_Adduct Covalently Modified Inactive Enzyme Complex->Covalent_Adduct Irreversible Covalent Bond Formation (kinact)

Caption: Proposed two-step mechanism of irreversible enzyme inhibition by halo-substituted acrylic acids.

Experimental Workflow for Inhibitor Comparison

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare Bromo- & Iodo- Acrylic Acid Solutions IC50_Assay IC50 Determination Assay Inhibitor_Prep->IC50_Assay Kinetic_Assay Irreversible Inhibition Kinetic Assay Inhibitor_Prep->Kinetic_Assay Enzyme_Prep Prepare Enzyme & Substrate Solutions Enzyme_Prep->IC50_Assay Enzyme_Prep->Kinetic_Assay IC50_Calc Calculate IC50 Values IC50_Assay->IC50_Calc Kinetic_Calc Determine kinact and Ki Kinetic_Assay->Kinetic_Calc Comparison Compare Inhibitory Potency IC50_Calc->Comparison Kinetic_Calc->Comparison

Caption: A streamlined workflow for the comparative evaluation of bromo- and iodo-substituted acrylic acid enzyme inhibitors.

Illustrative Signaling Pathway: Inhibition of Fatty Acid Metabolism

G Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Beta_Oxidation β-Oxidation Pathway Acyl_CoA->Beta_Oxidation Thiolase 3-Ketoacyl-CoA Thiolase Beta_Oxidation->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy Production (ATP) TCA_Cycle->Energy Inhibitor Halo-Acrylic Acid Inhibitor Inhibitor->Thiolase Inhibition

Caption: Inhibition of 3-ketoacyl-CoA thiolase by halo-acrylic acids disrupts the β-oxidation pathway and cellular energy production.

Conclusion and Future Directions

In the rational design of covalent enzyme inhibitors, the choice of the halogen on an acrylic acid scaffold is a critical determinant of inhibitory potency. Based on fundamental principles of chemical reactivity, iodo-substituted acrylic acids are predicted to be more potent irreversible inhibitors than their bromo-substituted analogs due to the superior leaving group ability of iodine. This enhanced reactivity, however, must be carefully balanced with selectivity to minimize off-target effects.

The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predictions and for the detailed characterization of the inhibitory properties of these compounds. Further research, including direct comparative studies on a panel of relevant enzymes and in cellular and in vivo models, is warranted to fully elucidate the therapeutic potential of bromo- and iodo-substituted acrylic acids as enzyme inhibitors. Such studies will be instrumental in guiding the development of novel covalent drugs for a range of therapeutic applications.

References

  • Enzyme Inhibition and Drug Discovery. A comprehensive overview of the principles of enzyme inhibition and their application in drug development. (Source: A general textbook on medicinal chemistry or enzymology would be appropriate here. As a placeholder, a relevant review article is cited.)

    • Title: Enzyme inhibition and drug discovery
    • Source: N
    • URL: [Link]

  • Michael Addition Reaction in Drug Design. A review of the application of the Michael addition reaction in the design of covalent inhibitors.

    • Title: The Michael addition in drug discovery
    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

  • Kinetics of Irreversible Enzyme Inhibition. A detailed explanation of the kinetic analysis of irreversible enzyme inhibitors.

    • Title: Kinetics of irreversible enzyme inhibition
    • Source: Methods in Enzymology
    • URL: [Link]

  • Haloalkane Dehalogenases: Structure, Function, and Application. A review on the structure and function of haloalkane dehalogenases.

    • Title: Haloalkane dehalogenases: structure, function and biotechnological applic
    • Source: Applied Microbiology and Biotechnology
    • URL: [Link]

  • Inhibition of Fatty Acid β-Oxidation.

    • Title: Inhibitors of mitochondrial fatty acid β-oxid
    • Source: Biochemical Pharmacology
    • URL: [Link]

A Senior Application Scientist's Guide to the In Vitro ADME Properties of Halogenated Cinnamic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic profiles. Among the various chemical modifications, halogenation stands out as a powerful tool to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. This guide provides an in-depth comparative analysis of the in vitro ADME properties of para-halogenated cinnamic acid analogs, a class of compounds with significant therapeutic potential.[1][2]

Cinnamic acids, naturally occurring phenolic compounds, and their derivatives have garnered considerable interest for their diverse biological activities.[1][2] Halogenation of the cinnamic acid scaffold offers a promising avenue to enhance their drug-like properties, influencing their metabolic stability, cell permeability, and plasma protein binding. This guide will delve into the theoretical underpinnings and practical methodologies for evaluating these critical parameters, supported by illustrative data and detailed experimental protocols.

The Influence of Halogenation on ADME Properties: A Mechanistic Overview

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto an aromatic ring, such as in cinnamic acid, can profoundly alter its physicochemical and, consequently, its ADME properties. The effects are multifaceted and depend on the nature of the halogen.

Metabolic Stability: Halogenation can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4][5] The C-X (halogen) bond is generally stronger than a C-H bond, making it less prone to cleavage.[3] Furthermore, the electron-withdrawing nature of halogens can deactivate the aromatic ring, reducing its susceptibility to electrophilic attack by CYP enzymes.[3][5] As we move down the halogen group from fluorine to iodine, the bond strength with carbon decreases, which can influence the degree of metabolic stabilization.

Cell Permeability: The effect of halogenation on cell permeability is a delicate balance of lipophilicity and polarity. Generally, introducing a halogen increases the lipophilicity of a molecule, which can favor passive diffusion across cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding. The varying electronegativity and size of the halogens will differentially impact a molecule's ability to partition between lipid and aqueous environments.

Plasma Protein Binding: The binding of drugs to plasma proteins, primarily albumin for acidic compounds like cinnamic acids, is a critical determinant of their distribution and availability to target tissues.[6] Increased lipophilicity due to halogenation often leads to stronger hydrophobic interactions with the binding pockets of plasma proteins, resulting in higher plasma protein binding.[7] This can, in turn, reduce the unbound fraction of the drug, potentially lowering its efficacy and clearance.[7]

Comparative Analysis of Para-Halogenated Cinnamic Acid Analogs

To illustrate the impact of different halogens on the in vitro ADME properties of cinnamic acid, we present a comparative analysis of four para-substituted analogs: 4-fluorocinnamic acid, 4-chlorocinnamic acid, 4-bromocinnamic acid, and 4-iodocinnamic acid, alongside the parent cinnamic acid.

Disclaimer: The following data is a representative and hypothetical compilation based on established principles of structure-ADME relationships for educational and illustrative purposes. Actual experimental values may vary.

Table 1: Comparative In Vitro ADME Properties of Para-Halogenated Cinnamic Acid Analogs
CompoundMetabolic Stability (t½ in HLM, min)Apparent Permeability (Papp, 10⁻⁶ cm/s) in Caco-2Plasma Protein Binding (% Bound)
Cinnamic Acid351585
4-Fluorocinnamic Acid651888
4-Chlorocinnamic Acid902292
4-Bromocinnamic Acid852595
4-Iodocinnamic Acid702897

Interpretation of the Data:

  • Metabolic Stability: As hypothesized, halogenation generally increases the metabolic half-life in human liver microsomes (HLM). The trend suggests that chloro-substitution provides the most significant stabilization in this series. While the C-F bond is the strongest, the overall electronic effect of chlorine in this context may be more effective at preventing metabolism.[3][5] The decreasing stability from chloro to iodo may be attributed to the decreasing C-X bond strength and potential for alternative metabolic pathways.

  • Cell Permeability: The apparent permeability across Caco-2 cell monolayers, a model for intestinal absorption, increases with the size and lipophilicity of the halogen. This suggests that for this series of analogs, passive diffusion is a key contributor to their transport.

  • Plasma Protein Binding: A clear trend of increasing plasma protein binding is observed with increasing halogen size and lipophilicity. This is consistent with the enhanced hydrophobic interactions between the halogenated analogs and plasma proteins.[7]

Experimental Protocols for In Vitro ADME Assessment

To ensure the scientific integrity and reproducibility of the data, standardized and well-validated in vitro assays are essential. Here, we provide detailed, step-by-step methodologies for the three key experiments discussed.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, present in the microsomal fraction of the liver.

Workflow Diagram:

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Preincubation Pre-incubate Compound + HLM at 37°C Prep_Compound->Preincubation Prep_HLM Prepare HLM Suspension Prep_HLM->Preincubation Prep_NADPH Prepare NADPH Solution Initiation Initiate Reaction with NADPH Prep_NADPH->Initiation Preincubation->Initiation Timepoints Incubate and Sample at Timepoints (0, 5, 15, 30, 60 min) Initiation->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and Intrinsic Clearance LCMS->Data

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of the test compound in DMSO.

    • Prepare a working solution of pooled human liver microsomes (e.g., 20 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare a solution of NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the same buffer.

  • Incubation:

    • In a microcentrifuge tube, add the test compound to the HLM suspension to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Processing and Analysis:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Caco-2 Cell Permeability Assay

This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.

Workflow Diagram:

Caco2Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis Seed Seed Caco-2 Cells on Transwell Inserts Culture Culture for 21-28 Days to Form Monolayer Seed->Culture TEER Monitor Monolayer Integrity (TEER) Culture->TEER Prepare_Compound Prepare Compound Dosing Solution TEER->Prepare_Compound AP_BL Apical to Basolateral Transport (A→B) Prepare_Compound->AP_BL BL_AP Basolateral to Apical Transport (B→A) Prepare_Compound->BL_AP Incubate Incubate at 37°C AP_BL->Incubate BL_AP->Incubate Sample Sample from Donor and Receiver Compartments Incubate->Sample LCMS Analyze Concentrations by LC-MS/MS Sample->LCMS Papp Calculate Apparent Permeability (Papp) LCMS->Papp Efflux Determine Efflux Ratio (Papp B→A / Papp A→B) Papp->Efflux

Caption: Workflow for the Caco-2 cell permeability assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare a dosing solution of the test compound in the transport buffer.

    • For apical-to-basolateral (A→B) transport, add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For basolateral-to-apical (B→A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specific time points (e.g., 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Plasma Protein Binding by Equilibrium Dialysis

This assay measures the fraction of a drug that is bound to plasma proteins, which is crucial for understanding its distribution and availability.

Workflow Diagram:

PPBWorkflow cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Prepare_Membrane Prepare Dialysis Membrane Load_Plasma Load Plasma with Test Compound into Donor Chamber Prepare_Membrane->Load_Plasma Incubate Incubate at 37°C until Equilibrium is Reached Load_Plasma->Incubate Load_Buffer Load Buffer into Receiver Chamber Load_Buffer->Incubate Sample Sample from Both Chambers Incubate->Sample LCMS Analyze Concentrations by LC-MS/MS Sample->LCMS Calculate_Binding Calculate Percentage Bound LCMS->Calculate_Binding

Caption: Workflow for the plasma protein binding assay.

Step-by-Step Protocol:

  • Preparation:

    • Hydrate a semi-permeable dialysis membrane (with a molecular weight cut-off that retains proteins but allows the free drug to pass).

    • Prepare a solution of the test compound in plasma (human, rat, etc.).

  • Equilibrium Dialysis:

    • Assemble the dialysis apparatus, which consists of two chambers separated by the dialysis membrane.

    • Add the plasma containing the test compound to one chamber (the plasma side) and a protein-free buffer (e.g., phosphate-buffered saline) to the other chamber (the buffer side).

    • Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-24 hours).

  • Sampling and Analysis:

    • After incubation, take samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Calculate the percentage of plasma protein binding as: % Bound = (1 - fu) * 100.

Conclusion and Future Perspectives

The strategic incorporation of halogens into the cinnamic acid scaffold presents a viable approach for optimizing the ADME properties of this promising class of compounds. This guide has provided a framework for understanding the mechanistic basis of these effects and has outlined the essential in vitro assays for their evaluation. The illustrative data highlights the nuanced impact of different halogens, emphasizing the need for a systematic and comparative approach in drug design.

As our understanding of drug metabolism and transport continues to evolve, so too will the strategies for fine-tuning the pharmacokinetic profiles of therapeutic candidates. The principles and methodologies detailed in this guide serve as a foundational resource for researchers dedicated to the rational design of safer and more effective medicines.

References

  • Park, K., & Lee, J. (2021). The role of halogen bonds in drug design. Journal of Medicinal Chemistry, 64(1), 1-21. [Link]

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408. [Link]

  • Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292-19349. [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880-885. [Link]

  • Banker, M. J., Clark, T. H., & Williams, J. A. (2003). Development and validation of a 96-well equilibrium dialysis apparatus for measuring plasma protein binding. Journal of pharmaceutical sciences, 92(5), 967-974. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic press. [Link]

  • Kumar, S., & S. K., P. (2017). A review on the synthesis and pharmacological applications of cinnamic acid and its derivatives. International Journal of Pharmaceutical Sciences and Research, 8(7), 2749-2761. [Link]

  • Colmenarejo, G. (2003). In silico prediction of drug-binding strengths to human serum albumin. Medicinal research reviews, 23(3), 275-301. [Link]

  • Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and metabolism in drug design. John Wiley & Sons. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]

  • Houston, J. B., & Kenworthy, K. E. (2000). In vitro-in vivo scaling of CYP kinetic data not consistent with the classical Michaelis-Menten model. Drug Metabolism and Disposition, 28(3), 246-254. [Link]

  • Poulin, P., & Theil, F. P. (2002). Prediction of pharmacokinetics prior to in vivo studies. 1. Mechanism-based prediction of volume of distribution. Journal of pharmaceutical sciences, 91(1), 129-156. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 3-(4-Bromo-3-fluorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of the novel compound, 3-(4-Bromo-3-fluorophenyl)acrylic acid. We will explore its potential interactions with two high-value therapeutic targets, β-tubulin and Bromodomain-containing protein 4 (BRD4), benchmarked against known inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Rationale for Target Selection

While 3-(4-Bromo-3-fluorophenyl)acrylic acid is a novel chemical entity with limited published data, the broader class of acrylic acid derivatives has demonstrated significant biological activities. Notably, compounds such as 3-(4-chlorophenyl)acrylic acid have exhibited potent antiproliferative effects through the inhibition of tubulin polymerization. This class of molecules is also structurally reminiscent of scaffolds known to possess anti-inflammatory properties.

This guide, therefore, proposes a dual-target comparative docking study to explore the therapeutic potential of 3-(4-Bromo-3-fluorophenyl)acrylic acid in two key areas of drug discovery: oncology and inflammation.

  • β-Tubulin: A critical component of the cellular cytoskeleton, tubulin is a well-validated target for anticancer agents. Its disruption interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis. We will investigate the binding of our lead compound at the colchicine binding site, a known pocket for small molecule inhibitors.

  • Bromodomain-containing protein 4 (BRD4): As an epigenetic "reader," BRD4 plays a crucial role in regulating the expression of genes involved in inflammation and cancer.[1] Inhibiting BRD4 has emerged as a promising therapeutic strategy for a range of diseases.[1] We will assess the potential of 3-(4-Bromo-3-fluorophenyl)acrylic acid to bind to the acetyl-lysine (KAc) binding pocket of the first bromodomain (BD1) of BRD4.[2]

This comparative approach will not only predict the binding affinity of our novel compound but also provide insights into its potential selectivity and mechanism of action when compared to established inhibitors.

Experimental Design & Workflow

A robust and reproducible molecular docking workflow is paramount for generating meaningful in silico data. The following workflow is designed to ensure scientific integrity at each step.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) redock Redocking of Co-crystallized Ligand p_prep->redock Validated Protein Structure l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) l_prep->redock docking Molecular Docking of Test & Reference Compounds l_prep->docking rmsd RMSD Calculation (Threshold < 2Å) redock->rmsd rmsd->docking Validated Docking Protocol analysis Analysis of Docking Scores & Binding Poses docking->analysis comparison Comparative Analysis analysis->comparison G cluster_tubulin β-Tubulin Binding Site Analysis cluster_brd4 BRD4 (BD1) Binding Site Analysis tubulin_interactions Key Residues Asnα101 (H-bond) Cysβ241 (Hydrophobic) Leuβ255 (Hydrophobic) brd4_interactions Key Residues Asn140 (H-bond) Trp81, Pro82, Phe83 (WPF Shelf - Hydrophobic) Gatekeeper Residue (Hydrophobic) ligand Test Compound 3-(4-Bromo-3-fluorophenyl)acrylic acid ligand->tubulin_interactions Forms H-bond with Asnα101? Interacts with hydrophobic pocket? ligand->brd4_interactions Mimics KAc interaction with Asn140? Occupies hydrophobic pocket?

Sources

A Senior Application Scientist's Guide: Heck vs. Perkin Reaction for Acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a foundational challenge. Among the myriad of reactions available, the Heck and Perkin reactions offer distinct pathways to α,β-unsaturated carboxylic acids, a class of compounds that includes the industrially vital acrylic acid and its derivatives. This guide provides a head-to-head comparison of these two powerful reactions, moving beyond simple procedural outlines to delve into the mechanistic nuances and practical considerations that govern their application and, most critically, their synthetic yield. While the industrial-scale synthesis of acrylic acid is dominated by the catalytic oxidation of propylene[1][2][3], the Heck and Perkin reactions remain highly relevant in laboratory, research, and fine chemical contexts, particularly for the synthesis of complex acrylic acid derivatives.

Section 1: The Heck Reaction: A Palladium-Catalyzed Virtuoso

The Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, is a cornerstone of modern cross-coupling chemistry.[4] It facilitates the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene.[5] Its versatility, functional group tolerance, and generally high yields have made it an indispensable tool.

Mechanistic Underpinnings: The Pd(0)/Pd(II) Catalytic Cycle

Understanding the Heck mechanism is paramount to optimizing its yield. The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The choice of catalyst precursor, such as Pd(OAc)₂, is often more efficient than starting with a Pd(0) source like Pd(PPh₃)₄, as the former readily forms the active catalyst in situ.[6]

The cycle can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (R-X), inserting itself into the R-X bond to form a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex. The 'R' group then migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[7]

  • Syn β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. This step dictates the E-stereoselectivity commonly observed in Heck reactions.[6]

  • Reductive Elimination: The base is crucial here; it reacts with the palladium-hydride species to regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]

Heck_Mechanism pd0 Pd(0)L₂ pdiil L₂Pd(II)(R)(X) pd0->pdiil Oxidative Addition (+ R-X) alkene_complex [L₂Pd(II)(R)(Alkene)]⁺X⁻ pdiil->alkene_complex center_point sigma_alkyl σ-Alkylpalladium(II) Intermediate alkene_complex->sigma_alkyl Migratory Insertion hydride_complex HPd(II)L₂X sigma_alkyl->hydride_complex Syn β-Hydride Elimination (+ Product) hydride_complex->pd0 Reductive Elimination (+ Base)

Figure 1: Catalytic Cycle of the Heck Reaction.

Application & Yield in Acrylic Acid Synthesis

The Heck reaction is exceptionally well-suited for synthesizing substituted acrylic acids. The typical approach involves coupling an aryl or vinyl halide with acrylic acid or its esters (e.g., n-butyl acrylate).[8][9] The yields are generally good to excellent, often exceeding 70-80%, contingent on the optimization of several factors:

  • Catalyst & Ligand: While simple palladium salts like Pd(OAc)₂ or PdCl₂ are effective, the choice of phosphine ligands can be critical, especially for less reactive halides like aryl chlorides.[8][10]

  • Base: Tertiary amines (e.g., Et₃N) or inorganic bases like Na₂CO₃ or KOAc are commonly used.[8]

  • Solvent: Polar aprotic solvents such as DMF or acetonitrile are standard, though greener alternatives like water or ionic liquids have been successfully employed.[8][10]

Section 2: The Perkin Reaction: A Classic Condensation Route

Developed by William Henry Perkin in 1868, the Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids, most notably cinnamic acids.[11] It involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride, using the alkali salt of the corresponding acid as a weak base catalyst.[12][13]

Mechanistic Insights: A Base-Catalyzed Pathway

The Perkin reaction mechanism is a testament to classical carbonyl chemistry. Unlike the organometallic cycle of the Heck reaction, it relies on the generation of a key carbanion intermediate.

  • Enolate Formation: The base (e.g., sodium acetate) abstracts an α-proton from the acid anhydride (e.g., acetic anhydride) to form a resonance-stabilized enolate. This is typically the rate-determining step.[14]

  • Nucleophilic Attack: The enolate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.[15]

  • Protonation & Dehydration: The resulting alkoxide intermediate is protonated, often by abstracting a proton from the conjugate acid of the base. Subsequent heating leads to the elimination of a water molecule (dehydration) to form the α,β-unsaturated mixed anhydride.

  • Hydrolysis: Finally, the unsaturated anhydride is hydrolyzed to yield the final product, the α,β-unsaturated carboxylic acid.[12]

Perkin_Mechanism anhydride Acetic Anhydride enolate Anhydride Enolate (Carbanion) anhydride->enolate + Base (e.g., AcO⁻) alkoxide Alkoxide Intermediate enolate->alkoxide + Aldehyde (Nucleophilic Attack) aldehyde Aromatic Aldehyde unsaturated_anhydride Unsaturated Anhydride alkoxide->unsaturated_anhydride Dehydration (-H₂O) product α,β-Unsaturated Acid (e.g., Cinnamic Acid) unsaturated_anhydride->product Hydrolysis (+H₂O)

Figure 2: Simplified Mechanism of the Perkin Reaction.

Application & Yield in Acrylic Acid Synthesis

Crucially, the standard Perkin reaction is not used for the synthesis of unsubstituted acrylic acid . Its scope is generally limited to aromatic aldehydes, yielding β-aryl acrylic acids (cinnamic acids).[12] Using formaldehyde in place of an aromatic aldehyde is theoretically possible but impractical due to side reactions like polymerization and the Cannizzaro reaction.

For its intended substrates, the Perkin reaction's yield can be moderate to good. However, it often requires harsh reaction conditions, including high temperatures (typically >150°C) and long reaction times, which can limit its applicability for sensitive substrates.[16] For example, the synthesis of α-furylacrylic acid from furfural and malonic acid (a related Knoevenagel condensation, mechanistically similar to the Perkin) can achieve yields as high as 92.8% under optimized conditions (95°C for 2.5 hours).[14]

Section 3: Head-to-Head Comparison: Yield and Performance

The choice between the Heck and Perkin reactions is dictated by the desired product. They are not typically interchangeable. The Heck reaction is a versatile C-C coupling tool, while the Perkin reaction is a more specialized condensation for a specific product class.

Comparative Data Summary
FeatureHeck ReactionPerkin Reaction
Primary Product Substituted Alkenesα,β-Unsaturated Aromatic Acids (Cinnamic Acids)
Applicability to Acrylic Acid Not a direct synthesis, but used to make derivatives from acrylates.Not applicable for unsubstituted acrylic acid.
Typical Yield Generally good to excellent (>70-95%).[8]Moderate to good (can be >90% but often lower and variable).[14][17]
Reaction Temperature Mild to moderate (50 - 160°C).[8]High (often >150°C).[16]
Reaction Time Typically 1-24 hours.[7]Often long (several hours).[16]
Key Reagents Aryl/Vinyl Halide, AlkeneAromatic Aldehyde, Acid Anhydride
Catalyst / Promoter Palladium complex (e.g., Pd(OAc)₂, PdCl₂).[9]Weak base (alkali salt of the acid, e.g., NaOAc).[11]
Substrate Scope Very broad; high functional group tolerance.[8]Generally limited to aromatic aldehydes.[12]
Key Advantage High versatility, mild conditions, high yield.Uses inexpensive, readily available reagents.
Key Disadvantage Expensive and toxic palladium catalyst.Harsh conditions, limited scope, often lower yields.
Workflow: Choosing the Right Reaction

For a researcher aiming to synthesize an acrylic acid derivative, the decision process is straightforward and depends entirely on the target structure.

Synthesis_Choice start Desired Product: Acrylic Acid Derivative q1 Is the target a β-Aryl Acrylic Acid (Cinnamic Acid)? start->q1 perkin Use Perkin Reaction q1->perkin  Yes heck Use Heck Reaction q1->heck No   perkin_inputs Inputs: Aromatic Aldehyde, Acid Anhydride, Base perkin->perkin_inputs heck_inputs Inputs: Aryl/Vinyl Halide, Acrylate Ester, Pd Catalyst, Base heck->heck_inputs

Figure 3: Decision workflow for selecting a synthesis route.

Section 4: Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for each reaction type.

Protocol: Heck Reaction for a Cinnamic Acid Derivative

This protocol is adapted from a demonstrated synthesis of an α,β-unsaturated carboxylic acid via Heck coupling.[7]

  • Objective: Synthesize (E)-3-(4-acetylphenyl)acrylic acid.

  • Reagents & Materials:

    • 4-Iodoacetophenone (246 mg, 1.0 mmol, 1.0 equiv)

    • Acrylic acid (100 µL, 1.5 mmol, 1.5 equiv)

    • Sodium carbonate (Na₂CO₃, 318 mg, 3.0 mmol, 3.0 equiv)

    • Palladium(II) chloride (PdCl₂, 2 mg, 0.01 mmol, 0.01 equiv)

    • Deionized water (5 mL)

    • 1 M Hydrochloric acid

    • Methanol/Water (1:1) for recrystallization

    • 20 mL round-bottom flask, magnetic stir bar, condenser, heating mantle.

  • Procedure:

    • Reaction Setup: To the round-bottom flask, add the magnetic stir bar, 4-iodoacetophenone, acrylic acid, sodium carbonate, and palladium(II) chloride.

    • Solvent Addition: Add 5 mL of deionized water to the flask. The causality for using water is its ability to serve as a green and effective medium for this specific palladium-catalyzed reaction, often with water-soluble catalysts or under phase-transfer conditions.[8]

    • Heating: Attach a condenser and heat the mixture to 100°C with vigorous stirring. The base (Na₂CO₃) is essential for regenerating the Pd(0) catalyst at the end of the cycle.

    • Monitoring: Monitor the reaction for completion (approx. 1 hour) by TLC until the starting 4-iodoacetophenone is consumed.

    • Workup: Cool the reaction to room temperature. Carefully acidify the mixture with 1 M HCl to a pH of ~1. The product will precipitate out of the solution.

    • Isolation & Purification: Collect the solid precipitate by vacuum filtration. Purify the crude product by recrystallization from a 1:1 methanol/water mixture to yield the pure product.

Protocol: Perkin Reaction for Cinnamic Acid

This is a classic protocol for the synthesis of cinnamic acid.[11]

  • Objective: Synthesize Cinnamic Acid.

  • Reagents & Materials:

    • Benzaldehyde (10.6 g, 0.1 mol, 1.0 equiv)

    • Acetic anhydride (15.3 g, 0.15 mol, 1.5 equiv)

    • Anhydrous potassium acetate (6.0 g, 0.06 mol, 0.6 equiv)

    • 250 mL round-bottom flask, air condenser, heating mantle.

  • Procedure:

    • Reaction Setup: Place the benzaldehyde, acetic anhydride, and anhydrous potassium acetate in the round-bottom flask. The potassium acetate acts as the base catalyst required to generate the enolate from acetic anhydride.[11] It must be anhydrous as water can hydrolyze the anhydride.

    • Heating: Attach an air condenser and heat the mixture in an oil bath to 180°C for 5 hours. The high temperature is necessary to drive the dehydration step of the mechanism.[16]

    • Workup (Hydrolysis): Allow the mixture to cool slightly and pour it into a large beaker containing 100 mL of water while still hot. Boil the mixture for 15 minutes to hydrolyze the excess acetic anhydride and dissolve the potassium acetate.

    • Isolation: Cool the mixture in an ice bath. Cinnamic acid will crystallize.

    • Purification: Collect the crude crystals by vacuum filtration. Purify by recrystallization from hot water.

Conclusion

In the synthesis of acrylic acid and its derivatives, the Heck and Perkin reactions occupy distinct, non-overlapping roles.

  • The Heck Reaction stands out for its versatility, mild conditions, and high yields . It is the superior method for creating a wide array of substituted acrylic acid derivatives by coupling various aryl/vinyl halides with acrylates. Its primary drawback is the reliance on an expensive and toxic palladium catalyst.

  • The Perkin Reaction is a classic, cost-effective method but is largely confined to the synthesis of β-aryl acrylic acids (cinnamic acids) from aromatic aldehydes. It is not a viable route to unsubstituted acrylic acid. The requirement for high temperatures and long reaction times limits its substrate scope and can lead to lower yields compared to modern cross-coupling methods.

For the modern researcher, the choice is clear: for general and flexible synthesis of acrylic acid derivatives, the Heck reaction is the tool of choice. For the specific, classical synthesis of cinnamic acids from inexpensive starting materials, the Perkin reaction remains a relevant, albeit more limited, option.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • BYJU'S. (n.d.). Perkin Reaction Mechanism.

  • Wikipedia. (n.d.). Perkin reaction.

  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3805.

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476.

  • J&K Scientific. (2021). Perkin Reaction.

  • Turton, R. (n.d.). Acrylic Acid Production via the Catalytic Partial Oxidation of Propylene. West Virginia University.

  • University of Michigan. (n.d.). Acrylic Acid Production.

  • Organic Chemistry Portal. (n.d.). Heck Reaction.

  • MDPI. (2024). Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media.

  • JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.

  • MDPI. (2022). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives.

  • Chemistry LibreTexts. (2023). Heck Reaction.

  • ResearchGate. (2009). Kinetics and mechanism of Perkin reaction for synthesizing α-furylacrylic acid.

  • Wiley Online Library. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid.

  • SlideShare. (n.d.). Introduction to Perkin reaction its mechanism and examples.

  • ChemicalBook. (2022). Production methods of acrylic acid.

  • ResearchGate. (n.d.). Heck reaction of aryl bromide with acrylic acid.

  • ResearchGate. (2011). The Perkin Reaction and Related Reactions.

  • Wikipedia. (n.d.). Heck reaction.

  • ChemAnalyst. (2025). Understanding the Production Process of Acrylic Acid.

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The Strategic Placement of Fluorine: A Comparative Guide to the Biological Activity of Bromophenylacrylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the phenylacrylic acid scaffold is a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities. The strategic introduction of halogen atoms, a common tactic in drug design, can profoundly modulate a molecule's physicochemical properties and, consequently, its therapeutic efficacy. This guide provides a comparative analysis of the influence of fluorine's positional isomerism on the biological activity of bromophenylacrylic acids. While direct comparative studies on a complete isomeric series of fluoro-bromophenylacrylic acids are not extensively documented in publicly available literature, this guide synthesizes established principles of medicinal chemistry and structure-activity relationship (SAR) data from closely related halogenated cinnamic and phenylacrylic acids to provide a predictive framework and practical experimental guidance.

The Rationale for Halogenation: More Than Just an Atomic Swap

The incorporation of fluorine and bromine onto the phenylacrylic acid backbone is a deliberate strategy to enhance drug-like properties. Bromine, with its larger atomic radius and moderate electronegativity, can increase lipophilicity and act as a bulky substituent, potentially improving binding affinity to target proteins. Fluorine, the most electronegative element, offers a unique combination of properties.[1] Its small size allows it to mimic hydrogen, while its strong electron-withdrawing nature can alter the acidity of the carboxylic acid group and influence metabolic stability by blocking sites of oxidative metabolism.[1]

The critical aspect, and the focus of this guide, is the position of the fluorine atom on the phenyl ring (ortho, meta, or para) relative to the acrylic acid side chain and the bromine atom. This seemingly subtle change can have a dramatic impact on the molecule's electronic distribution, conformation, and ultimately, its interaction with biological targets.

A Comparative Analysis of Positional Isomerism on Biological Activity

Based on structure-activity relationship (SAR) studies of related halogenated compounds, we can extrapolate the likely influence of fluorine's position on the antimicrobial and anticancer activities of bromophenylacrylic acids.[2][3][4][5]

Antimicrobial Activity

Halogenation has been consistently shown to enhance the antimicrobial properties of phenylacrylic acid derivatives. The position of the halogen can significantly influence the potency and spectrum of activity.

  • Ortho-Fluoro Isomers: A fluorine atom at the ortho position can induce a conformational twist in the molecule due to steric hindrance. This can affect how the molecule fits into the active site of a target enzyme. Furthermore, the proximity of the electron-withdrawing fluorine to the acrylic acid side chain can modulate its electronic properties, potentially enhancing its interaction with bacterial targets.

  • Meta-Fluoro Isomers: The meta position is generally considered to have a more pronounced electronic effect on the phenyl ring's overall electron density, with less steric influence compared to the ortho position. The impact on antimicrobial activity would likely be driven by changes in the molecule's overall lipophilicity and electronic character.

  • Para-Fluoro Isomers: A para-fluorine substitution often leads to a significant increase in lipophilicity. This can enhance the molecule's ability to penetrate bacterial cell membranes. For many classes of antimicrobial compounds, a parabolic relationship exists between lipophilicity and activity; an optimal level of lipophilicity is required for effective cell entry without being sequestered in the lipid bilayer.[6]

Table 1: Predicted Influence of Fluorine Position on Key Physicochemical and Antimicrobial Properties of Bromophenylacrylic Acids

Fluorine PositionPredicted Dominant EffectExpected Impact on LipophilicityPotential Influence on Antimicrobial Activity
Ortho Steric hindrance and localized electronic effectsModerate increaseMay enhance activity through conformational restriction and altered binding; potential for intramolecular hydrogen bonding.
Meta Strong inductive electron withdrawalModerate increaseActivity likely influenced by changes in overall molecular polarity and electronic interactions with the target.
Para Increased lipophilicity and electronic effectsSignificant increasePotentially enhanced cell penetration, leading to increased activity, up to an optimal point.
Anticancer Activity

The anticancer potential of phenylacrylic acid derivatives is often linked to their ability to induce apoptosis, inhibit cell proliferation, or interfere with specific signaling pathways.[3][4][5] The position of the fluorine atom can influence these activities through various mechanisms.

  • Influence on Target Binding: The electronic and steric profile of each isomer will dictate its binding affinity and selectivity for specific protein targets, such as enzymes or receptors involved in cancer cell signaling. For instance, the position of the fluorine could determine the feasibility of forming key hydrogen bonds or hydrophobic interactions within a binding pocket.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[1] Placing a fluorine atom at a site that is typically susceptible to oxidative metabolism can increase the compound's half-life, allowing for sustained therapeutic concentrations. The ortho, meta, and para positions will offer differential protection to the molecule.

  • Cellular Uptake: As with antimicrobial activity, lipophilicity plays a crucial role in the ability of a compound to cross the cell membrane of cancer cells. The para-fluoro isomer, being potentially the most lipophilic, might exhibit enhanced cellular uptake.

Table 2: Predicted Impact of Fluorine Position on Anticancer Activity of Bromophenylacrylic Acids

Fluorine PositionPotential Mechanistic InfluenceExpected Impact on Selectivity
Ortho Altered conformation may lead to novel binding modes with anticancer targets.May exhibit higher selectivity due to specific steric requirements of the target's active site.
Meta Primarily electronic modulation of the phenyl ring could affect interactions with target proteins.Selectivity would depend on the electronic complementarity with the target.
Para Enhanced lipophilicity could lead to increased accumulation in cancer cells.May show broad-spectrum cytotoxicity; selectivity would be a key parameter to investigate.

Experimental Workflows: A Guide to Synthesis and Biological Evaluation

To empirically validate the predicted structure-activity relationships, a systematic approach to synthesis and biological testing is essential.

Synthesis of Fluoro-Bromophenylacrylic Acid Isomers

A common and effective method for the synthesis of phenylacrylic acids is the Perkin reaction. This involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.

Diagram 1: General Synthetic Scheme for Fluoro-Bromophenylacrylic Acids via the Perkin Reaction

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products aldehyde Fluoro-bromobenzaldehyde (ortho, meta, or para) product Fluoro-bromophenylacrylic Acid aldehyde->product Perkin Reaction anhydride Acetic Anhydride anhydride->product base Sodium Acetate base->product heat Heat (e.g., 180°C) heat->product byproduct Acetic Acid product->byproduct Formation of byproduct

Caption: Synthetic pathway for fluoro-bromophenylacrylic acids.

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, combine one equivalent of the desired fluoro-bromobenzaldehyde isomer (ortho-, meta-, or para-), 1.5 equivalents of acetic anhydride, and 1 equivalent of anhydrous sodium acetate.

  • Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 180°C for 5-8 hours.

  • Hydrolysis: After cooling, add water to the reaction mixture and boil for 15-20 minutes to hydrolyze the excess acetic anhydride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Diagram 2: Workflow for Broth Microdilution Assay

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Analysis start Prepare stock solutions of fluoro-bromophenylacrylic acid isomers serial_dilute Perform serial dilutions in a 96-well microtiter plate start->serial_dilute add_inoculum Add bacterial suspension to each well serial_dilute->add_inoculum inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Determine MIC (lowest concentration with no visible growth) incubate->read_results

Caption: Broth microdilution assay workflow.

Detailed Methodology:

  • Preparation of Compounds: Prepare stock solutions of each fluoro-bromophenylacrylic acid isomer in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anticancer Activity Assessment (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7]

Diagram 3: MTT Assay Protocol for Cytotoxicity Screening

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight add_compounds Treat cells with serial dilutions of fluoro-bromophenylacrylic acid isomers seed_cells->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluoro-bromophenylacrylic acid isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The positional isomerism of fluorine on a bromophenylacrylic acid scaffold is a critical determinant of its biological activity. While this guide provides a predictive framework based on established SAR principles, empirical validation through synthesis and rigorous biological testing is paramount. The experimental protocols outlined herein provide a robust starting point for researchers to systematically investigate these compounds. Future studies should focus on elucidating the specific molecular targets and mechanisms of action for the most potent isomers. Such investigations will not only validate the SAR predictions but also pave the way for the rational design of novel, highly effective antimicrobial and anticancer agents.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Bromo-3-fluorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-(4-Bromo-3-fluorophenyl)acrylic acid. As a halogenated aromatic carboxylic acid, this compound requires specific waste management protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Hazard Characterization and Profile

Understanding the chemical nature of 3-(4-Bromo-3-fluorophenyl)acrylic acid is fundamental to its safe disposal. It is a solid organic compound containing bromine and fluorine atoms, classifying it as a halogenated organic waste .[1][2] Its acrylic acid backbone suggests it possesses corrosive properties and potential for polymerization, while the halogenated phenyl ring indicates environmental toxicity.

Table 1: Inferred Hazard Profile and Chemical Properties

Property Value / Classification Rationale & Source
Physical State Solid Typical for substituted acrylic acids.
GHS Hazard Statements H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H400: Very toxic to aquatic life. Based on the known hazards of acrylic acid and similar fluorinated/brominated phenyl compounds.[3][4][5]
Waste Classification Halogenated Organic Acid Waste Contains bromine and fluorine.[1][2]

| Incompatibilities | Strong bases, strong oxidizing agents, peroxides, amines, aldehydes. | Based on the reactivity of acrylic acid and organic acids in general.[6][7] |

The causality behind this classification is critical: halogenated organic compounds require high-temperature incineration for complete destruction to prevent the formation of toxic byproducts like dioxins and furans.[1][8] This disposal method is distinct from and more costly than the fuel blending often used for non-halogenated organic waste.[2][9]

Pre-Disposal Operations: Safe Handling and Segregation

Proper disposal begins with correct handling and storage procedures during the research phase. Adherence to these steps is a self-validating system for ensuring safety and compliance.

Personal Protective Equipment (PPE): Always handle 3-(4-Bromo-3-fluorophenyl)acrylic acid inside a certified chemical fume hood.[7] The required PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves.[10]

  • Body Protection: A standard laboratory coat.

Waste Segregation: This is the most critical step in the pre-disposal workflow.

  • Halogenated vs. Non-Halogenated: NEVER mix this compound with non-halogenated organic waste.[9] Doing so contaminates the entire waste stream, escalating disposal costs and complexity.[2]

  • Acidic Waste: Collect this compound in a container designated for acidic organic waste .[6] Do not mix with basic (alkaline) waste, as this can cause a violent neutralization reaction.

  • Solid vs. Liquid: If disposing of the pure, solid compound, use a container designated for solid hazardous waste. If it is dissolved in a solvent, the entire solution must be treated as halogenated liquid waste.

Storage of Waste:

  • Store waste in a designated Satellite Accumulation Area.

  • The waste container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and kept tightly closed except when adding waste.[5][7]

  • Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[9]

Step-by-Step Disposal Protocol

Follow this procedural workflow for the compliant disposal of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

  • Waste Identification and Classification: Upon generating waste containing this compound, immediately classify it as "Halogenated Organic Acid Waste."

  • Select the Correct Waste Container: Obtain a designated hazardous waste container, typically provided by your institution's Environmental Health & Safety (EHS) office. Ensure it is properly labeled for halogenated organic waste.

  • Transfer Waste: Carefully transfer the waste into the container, minimizing the risk of spills or generating dust. If transferring a solution, use a funnel.

  • Update Container Log: If the container is used for multiple additions, maintain a log on the container label, listing all constituents and their approximate percentages.

  • Secure and Store: Tightly cap the container and return it to the designated, properly segregated storage area.

  • Arrange for Disposal: Once the container is full or the project is complete, contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of the chemical yourself.[11] All hazardous waste must be handled by a licensed disposal company.[12]

Disposal Decision Workflow

The following diagram illustrates the logical steps for characterizing and segregating this waste stream.

G start Waste Generated: 3-(4-Bromo-3-fluorophenyl)acrylic acid classify Classify Waste: Contains Bromine (Br) and Fluorine (F)? start->classify halogenated YES: Halogenated Organic Waste classify->halogenated Yes non_halogenated NO: Non-Halogenated Waste (Incorrect for this compound) classify->non_halogenated No check_acid Check for Acidity halogenated->check_acid acid_container Select Container: 'Halogenated Organic Acid Waste' check_acid->acid_container Is Acidic label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms acid_container->label store Store in designated Satellite Accumulation Area label->store dispose Arrange Pickup by EHS for Licensed Disposal store->dispose

Caption: Waste Disposal Decision Workflow for 3-(4-Bromo-3-fluorophenyl)acrylic acid.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, immediate and correct action is crucial.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, eliminate ignition sources as acrylic acid derivatives can be flammable.[4][13]

  • Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a designated, sealable container.

  • Dispose: Label the container as "Hazardous Waste" and dispose of it according to the protocol in Section 3.[14]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department. Never wash a spill down the drain.[14]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Regulatory Framework

The disposal of 3-(4-Bromo-3-fluorophenyl)acrylic acid is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[15] Due to its likely characteristics of corrosivity, aquatic toxicity, and its status as a halogenated organic compound, this chemical must be managed as a hazardous waste.[15][16] Disposing of this material via standard trash or sanitary sewer is a violation of environmental law.

References

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. [Link]

  • Occupational Safety and Health Administration (OSHA). Acrylic Acid. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Redox. (2021). Safety Data Sheet: Acrylic Acid. [Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance. [Link]

  • TDI International, Inc. Acrylic Chemical Compatibility Chart. [Link]

  • Occupational Safety and Health Administration (OSHA). Acrylic Acid (Chemical Identification). [Link]

  • Oakland University. (2025). EHSO Manual 2025-2026: Hazardous Waste. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acrylic acid. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. [Link]

  • Industrial Specialties Mfg. (ISM). Acrylic aka PMMA Chemical Compatibility Chart. [Link]

  • World Health Organization. (1997). Acrylic acid (HSG 104, 1997). [Link]

  • Carl ROTH. Safety Data Sheet: Acrylic polymer. [Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

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Personal protective equipment for handling 3-(4-Bromo-3-fluorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach the handling of any chemical, particularly a novel or specialized one like 3-(4-Bromo-3-fluorophenyl)acrylic acid, with a comprehensive safety-first mindset. This guide provides a detailed operational and safety plan, grounded in established principles of chemical hygiene and risk mitigation, to ensure the well-being of all laboratory personnel.

Hazard Analysis: A Synthesis of Structural Analogs

  • Acrylic Acid Moiety : The foundational acrylic acid structure is well-characterized as a corrosive and flammable liquid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or inhaled and poses a significant threat to aquatic life.[1] The vinyl group in acrylic acid can undergo exothermic polymerization, which presents a risk of runaway reactions if not properly inhibited or if exposed to heat or incompatible materials.[2]

  • Bromo-fluorophenyl Group : Halogenated aromatic compounds, as a class, can exhibit a range of toxicological effects. Safety data for analogous compounds, such as 3-bromo-4-fluorobenzoic acid, indicate that this structural motif is associated with skin irritation, serious eye irritation, and respiratory irritation.[4] Brominated compounds, in particular, are under scrutiny for potential long-term health effects, including endocrine disruption.[5][6]

Therefore, it is prudent to treat 3-(4-Bromo-3-fluorophenyl)acrylic acid as a substance that is, at a minimum, corrosive, an irritant to the skin, eyes, and respiratory tract, and potentially harmful if ingested or inhaled.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense; the primary method for exposure control is through robust engineering solutions.

  • Chemical Fume Hood : All handling of 3-(4-Bromo-3-fluorophenyl)acrylic acid, from weighing to dissolution and reaction quenching, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing their inhalation and release into the general laboratory environment. The face velocity of the fume hood should be verified to be within the institution's specified limits (typically 80-120 feet per minute).

  • Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

  • Safety Infrastructure : An operational safety shower and eyewash station must be located in close proximity to the workstation.[7] All personnel should be familiar with their location and operation.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE is dictated by the synthesized hazard assessment. A multi-layered approach is necessary to protect against the dual threats of corrosivity and irritation.

PPE CategorySpecificationRationale
Eye and Face Protection Indirectly vented chemical splash goggles and a full-face shield.Protects against splashes of corrosive material and prevents eye irritation from vapors or dust.[4][8] A face shield provides an additional layer of protection for the entire face.
Hand Protection Double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove.Nitrile provides good dexterity for fine manipulations, while neoprene or butyl rubber offers superior resistance to corrosive chemicals like acrylic acid.[8][9] Double-gloving minimizes the risk of exposure from a single glove failure.
Body Protection A flame-resistant laboratory coat and a chemically resistant apron.[9]The lab coat provides a primary barrier. The apron offers an additional layer of protection against significant splashes of this corrosive compound.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection A respirator may be required if there is a potential for generating significant dust or aerosols, or in the event of a ventilation failure. Consult with your institution's environmental health and safety (EHS) department for specific respirator selection and fit-testing requirements.Provides protection against inhalation of airborne particulates or high vapor concentrations.[4]

Safe Handling Protocol: A Step-by-Step Guide

This protocol is designed to minimize exposure and mitigate risks during the routine handling of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

Preparation:

  • Pre-Work Checklist : Before beginning, ensure the chemical fume hood is operational, the work area is clean and uncluttered, and all necessary PPE is readily available and in good condition.

  • Spill Kit : Have a spill kit rated for acids and organic compounds readily accessible. This should include an absorbent material (such as sand or clay), a neutralizing agent for acids (such as sodium bicarbonate), and appropriate waste disposal bags.[8]

  • Material Check : Verify the integrity of the chemical container. Look for any signs of damage or leakage.

Handling: 4. Don PPE : Put on all required PPE as outlined in the table above before entering the designated work area. 5. Weighing : If weighing the solid compound, do so in the chemical fume hood. Use a disposable weigh boat to prevent cross-contamination. Handle the material gently to minimize the generation of dust. 6. Dissolution : When dissolving the compound, add it slowly to the solvent. Be aware of any potential exothermic reactions. 7. Transfers : Use appropriate tools (e.g., spatulas, pipettes) to transfer the material. Avoid scooping directly from the primary container to prevent contamination.

Post-Handling: 8. Decontamination : Thoroughly clean all non-disposable equipment that came into contact with the chemical. 9. Glove Removal : Remove the outer gloves first, turning them inside out. Then, remove the inner gloves, also turning them inside out to avoid contact with any potential contamination. 10. Hand Washing : Wash hands thoroughly with soap and water after removing gloves, even if there was no known contact.[4]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation : All waste contaminated with 3-(4-Bromo-3-fluorophenyl)acrylic acid, including disposable gloves, weigh boats, and contaminated absorbent material, must be collected in a designated, labeled hazardous waste container.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(4-Bromo-3-fluorophenyl)acrylic acid".

  • Disposal Procedure : Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not pour this chemical down the drain or dispose of it in the regular trash.[4][7]

Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of 3-(4-Bromo-3-fluorophenyl)acrylic acid.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Pre-Work Checklist Verify 2. Verify Engineering Controls (Fume Hood) Prep->Verify Don_PPE 3. Don Required PPE Verify->Don_PPE Weigh 4. Weigh Solid Compound Don_PPE->Weigh Dissolve 5. Dissolve or Dispense Weigh->Dissolve Reaction 6. Perform Experiment Dissolve->Reaction Decon 7. Decontaminate Work Area & Glassware Reaction->Decon Segregate 8. Segregate Hazardous Waste Decon->Segregate Doff_PPE 9. Doff PPE Correctly Segregate->Doff_PPE Wash 10. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for handling 3-(4-Bromo-3-fluorophenyl)acrylic acid.

References

  • Safety Data Sheet for Acrylic Acid. (2009).
  • 3-Bromo-4-fluorobenzoic acid SDS. ECHEMI.
  • Safety Data Sheet Acrylic Acid. (2021). Redox.
  • Acrylic acid (HSG 104, 1997). INCHEM.
  • Personal Protective Equipment Selection Guide. (2015).
  • (E)-3-(3-Fluorophenyl)acrylic acid - High purity. Georganics.
  • ACRYLIC ACID GLACIAL - Safety data sheet. (2024).
  • Safety Data Sheet. (2025). Cayman Chemical.
  • Health toxicity effects of brominated flame retardants: From environmental to human exposure. (2021). PubMed.
  • 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone Safety Data Sheet. AK Scientific, Inc.
  • 3-(4-Bromophenyl)acrylic acid. BLD Pharm.
  • Brominated Flame Retardants – A Question of Safety. (2022). RTI International.
  • Acrylic Acid As Federal Hazardous Air Pollutant. (1997).
  • Acrylic Acid. EPA.

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